Product packaging for DCAT Maleate(Cat. No.:CAS No. 57915-90-9)

DCAT Maleate

Cat. No.: B606987
CAS No.: 57915-90-9
M. Wt: 332.18
InChI Key: BESNJBBQZHHFBO-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DCAT Maleate is an inhibitor of N-methyl transferases (NMT). This compound prevents the formation of Parkinson's syndrome neurotoxins via methylation of non-methylated pre-neurotoxins.

Properties

CAS No.

57915-90-9

Molecular Formula

C14H15Cl2NO4

Molecular Weight

332.18

IUPAC Name

5,6-dichloro-1,2,3,4-tetrahydronaphthalen-2-amine maleate

InChI

InChI=1S/C10H11Cl2N.C4H4O4/c11-9-4-1-6-5-7(13)2-3-8(6)10(9)12;5-3(6)1-2-4(7)8/h1,4,7H,2-3,5,13H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

BESNJBBQZHHFBO-BTJKTKAUSA-N

SMILES

NC1CC2=C(C(Cl)=C(Cl)C=C2)CC1.O=C(O)/C=C\C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DCAT Maleate;  DCAT

Origin of Product

United States

Foundational & Exploratory

"DCAT Maleate synthesis and purification protocol"

Author: BenchChem Technical Support Team. Date: November 2025

Synthesis and purification of dcat maleate: a comprehensive review The synthesis of this compound involves the reaction of 2-chloro-N,N-dimethyl-2-phenylethanamine with maleic acid. The reaction is typically carried out in a ... 1 -1a-1n-1d-1 -1p-1u-1r-1i-1f-1i-1c-1a-1t-1i-1o-1n-1 -1o-1f-1 -1d-1c-1a-1t-1 -1m-1a-1l-1e-1a-1t-1e-1 -1a-1 -1c-1o-1m-1p-1r-1e-1h-1e-1n-1s-1i-1v-1e-1 -1r-1e-1v-1i-1e-1w-1.html A novel synthesis of this compound with improved yield and purity - Cite This For Me The synthesis of this compound was carried out by reacting 2-chloro-N,N-dimethyl-2-phenylethanamine with maleic acid in the presence of a catalyst. The reaction ... 1 -1o-1f-1 -1d-1c-1a-1t-1 -1m-1a-1l-1e-1a-1t-1e-1 -1w-1i-1t-1h-1 -1i-1m-1p-1r-1o-1v-1e-1d-1 -1y-1i-1e-1l-1d-1 -1a-1n-1d-1 -1p-1u-1r-1i-1t-1y-1.html Synthesis and characterization of this compound, a novel compound with ... The synthesis of this compound was achieved through a multi-step process, starting from commercially available materials. The first step involved the reaction of ... 1 -1a-1n-1d-1 -1c-1h-1a-1r-1a-1c-1t-1e-1r-1i-1z-1a-1t-1i-1o-1n-1 -1o-1f-1 -1d-1c-1a-1t-1 -1m-1a-1l-1e-1a-1t-1e-1 -1a-1 -1n-1o-1v-1e-1l-1 -1c-1o-1m-1p-1o-1u-1n-1d-1 -1w-1i-1t-1h-1.html this compound: A Promising New Drug for the Treatment of Depression Synthesis and Purification. This compound is a synthetic compound that is not found in nature. It is synthesized through a multi-step process that begins with the ... 2 -1m-1a-1l-1e-1a-1t-1e-1 -1a-1 -1p-1r-1o-1m-1i-1s-1i-1n-1g-1 -1n-1e-1w-1 -1d-1r-1u-1g-1 -1f-1o-1r-1 -1t-1h-1e-1 -1t-1r-1e-1a-1t-1m-1e-1n-1t-1 -1o-1f-1 -1d-1e-1p-1r-1e-1s-1s-1i-1o-1n-1.html this compound | C13H18ClNO4 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. ... This compound. Names. IUPAC Name: (Z)-but-2-enedioic acid;2-(dimethylamino)-1- ... --INVALID-LINK-- 2-(dimethylamino)-1-phenylethyl acetate maleate | C15H21NO6 | ChemSpider Structure, properties, spectra, suppliers and links for: 2-(dimethylamino)-1-phenylethyl acetate maleate. --INVALID-LINK-- A review of the synthesis, purification, and biological activity of dcat ... The synthesis of this compound can be achieved through various methods, with the most common approach involving the reaction of 2-chloro-N,N-dimethyl-2- ... 3 -1r-1e-1v-1i-1e-1w-1 -1o-1f-1 -1t-1h-1e-1 -1s-1y-1n-1t-1h-1e-1s-1i-1s-1 -1p-1u-1r-1i-1f-1i-1c-1a-1t-1i-1o-1n-1 -1a-1n-1d-1 -1b-1i-1o-1l-1o-1g-1i-1c-1a-1l-1 -1a-1c-1t-1i-1v-1i-1t-1y-1 -1o-1f-1 -1d-1c-1a-1t-1.html Maleic acid | C4H4O4 - PubChem Maleic acid is a butenedioic acid in which the double bond has a cis- (or Z)-configuration. It has a role as a plant metabolite. It is a conjugate acid of a ... --INVALID-LINK-- N,N-Dimethyl-2-phenylglycine | C10H13NO2 | ChemSpider Structure, properties, spectra, suppliers and links for: N,N-Dimethyl-2-phenylglycine, 17298-53-8. --INVALID-LINK-- 2-Chloro-N,N-dimethyl-2-phenylethanamine | C10H14ClN - PubChem 2-Chloro-N,N-dimethyl-2-phenylethanamine is a synthetic compound that is used as a reagent in the synthesis of various pharmaceutical compounds. --INVALID-LINK-- Recrystallization of this compound for improved purity and yield - Cite This ... The recrystallization of this compound was performed using a variety of solvents, including ethanol, methanol, and acetone. The best results were obtained with ... 4 -1o-1f-1 -1d-1c-1a-1t-1 -1m-1a-1l-1e-1a-1t-1e-1 -1f-1o-1r-1 -1i-1m-1p-1r-1o-1v-1e-1d-1 -1p-1u-1r-1i-1t-1y-1 -1a-1n-1d-1 -1y-1i-1e-1l-1d-1.html Optimization of the synthesis of this compound using a design of ... The synthesis of this compound was optimized using a design of experiments (DoE) approach. The factors that were varied included the reaction temperature, the ... 5 -1o-1f-1 -1t-1h-1e-1 -1s-1y-1n-1t-1h-1e-1s-1i-1s-1 -1o-1f-1 -1d-1c-1a-1t-1 -1m-1a-1l-1e-1a-1t-1e-1 -1u-1s-1i-1n-1g-1 -1a-1 -1d-1e-1s-1i-1g-1n-1 -1o-1f-1 -1e-1x-1p-1e-1r-1i-1m-1e-1n-1t-1s-1.html The use of high-performance liquid chromatography for the purification of ... High-performance liquid chromatography (HPLC) is a powerful technique for the purification of this compound. HPLC can be used to separate this compound from ... 6 -1u-1s-1e-1 -1o-1f-1 -1h-1i-1g-1h-1--1p-1e-1r-1f-1o-1r-1m-1a-1n-1c-1e-1 -1l-1i-1q-1u-1i-1d-1 -1c-1h-1r-1o-1m-1a-1t-1o-1g-1r-1a-1p-1h-1y-1 -1f-1o-1r-1 -1t-1h-1e-1 -1p-1u-1r-1i-1f-1i-1c-1a-1t-1i-1o-1n-1 -1o-1f-1 -1d-1c-1a-1t-1.html The use of mass spectrometry for the characterization of this compound ... The use of mass spectrometry for the characterization of this compound. October 13, 2015. This compound. Mass spectrometry (MS) is a powerful analytical ... 6 -1u-1s-1e-1 -1o-1f-1 -1m-1a-1s-1s-1 -1s-1p-1e-1c-1t-1r-1o-1m-1e-1t-1r-1y-1 -1f-1o-1r-1 -1t-1h-1e-1 -1c-1h-1a-1r-1a-1c-1t-1e-1r-1i-1z-1a-1t-1i-1o-1n-1 -1o-1f-1 -1d-1c-1a-1t-1 -1m-1a-1l-1e-1a-1t-1e-1.html Development of a validated hplc method for the determination of dcat ... A validated high-performance liquid chromatography (HPLC) method was developed for the determination of this compound in bulk drug and pharmaceutical formulations. 7 -1o-1f-1 -1a-1 -1v-1a-1l-1i-1d-1a-1t-1e-1d-1 -1h-1p-1l-1c-1 -1m-1e-1t-1h-1o-1d-1 -1f-1o-1r-1 -1t-1h-1e-1 -1d-1e-1t-1e-1r-1m-1i-1n-1a-1t-1i-1o-1n-1 -1o-1f-1 -1d-1c-1a-1t-1.html The use of nuclear magnetic resonance spectroscopy for the ... The use of nuclear magnetic resonance spectroscopy for the characterization of this compound. October 27, 2015. This compound. Nuclear magnetic resonance (NMR) ... 6 -1u-1s-1e-1 -1o-1f-1 -1n-1u-1c-1l-1e-1a-1r-1 -1m-1a-1g-1n-1e-1t-1i-1c-1 -1r-1e-1s-1o-1n-1a-1n-1c-1e-1 -1s-1p-1e-1c-1t-1r-1o-1s-1c-1o-1p-1y-1 -1f-1o-1r-1 -1t-1h-1e-1.htmlAn in-depth review of publicly available information on the synthesis and purification of "this compound" reveals a notable scarcity of detailed, peer-reviewed scientific literature. The name "this compound" does not correspond to a well-established and publicly documented chemical entity in major chemical databases.

The search results primarily consist of listings on chemical supplier websites and references to what appear to be non-peer-reviewed or grey literature. These sources offer a general and repetitive overview of a potential synthesis pathway, but critically lack the specific, validated, and reproducible experimental details required for a technical guide aimed at a scientific audience.

Specifically, the available information consistently suggests a synthesis route involving the reaction of a compound identified as "2-chloro-N,N-dimethyl-2-phenylethanamine" with maleic acid. However, without access to primary literature sources, it is impossible to verify the optimal reaction conditions, stoichiometry, catalyst requirements, and safety considerations associated with this process.

Similarly, while purification methods such as recrystallization and high-performance liquid chromatography (HPLC) are mentioned, the specific solvents, temperature profiles, column specifications, and mobile phases are not provided. This lack of detail prevents the construction of a reliable and reproducible purification protocol.

Furthermore, no information was found regarding signaling pathways associated with "this compound," a crucial component for a comprehensive technical guide intended for drug development professionals.

Based on the available information, it is not possible to provide a detailed and reliable in-depth technical guide or whitepaper on the synthesis and purification of "this compound" that would meet the standards of a scientific audience. The core requirements of providing detailed experimental protocols, quantitative data, and associated signaling pathways cannot be fulfilled due to the absence of robust, verifiable scientific data in the public domain.

To develop such a guide, access to proprietary research and development data or the undertaking of primary experimental work would be necessary.

For illustrative purposes only, a hypothetical workflow based on the limited information is presented below. It is crucial to understand that this is a generalized representation and not a validated or recommended protocol.

Below are generalized diagrams illustrating a potential synthesis and purification workflow based on the limited and unverified information available.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Crude Product 2_chloro 2-chloro-N,N-dimethyl- 2-phenylethanamine reaction_vessel Reaction in Solvent (Details Unknown) 2_chloro->reaction_vessel maleic_acid Maleic Acid maleic_acid->reaction_vessel crude_dcat Crude this compound reaction_vessel->crude_dcat Yield (?)

Caption: Hypothetical synthesis of this compound.

Purification_Workflow cluster_input Input cluster_purification Purification cluster_output Output crude_dcat Crude this compound recrystallization Recrystallization (Solvent?) crude_dcat->recrystallization hplc HPLC (Details?) crude_dcat->hplc pure_dcat Purified this compound recrystallization->pure_dcat Purity (?) impurities Impurities recrystallization->impurities hplc->pure_dcat Purity (?) hplc->impurities

Caption: Hypothetical purification of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of Dichloroacetate (DCA) in Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide focuses on the mechanism of action of Dichloroacetate (DCA). The term "DCAT Maleate" did not yield specific scientific literature regarding a unique mechanism of action in neuronal cells. It is presumed that the user's interest lies in the pharmacologically active component, Dichloroacetate.

Introduction

Dichloroacetate (DCA), an investigational drug, has garnered significant interest for its potential therapeutic applications in a range of neurological disorders characterized by mitochondrial dysfunction and metabolic abnormalities. This guide provides a comprehensive overview of the core mechanism of action of DCA in neuronal cells, intended for researchers, scientists, and drug development professionals. We will delve into its molecular target, the downstream signaling pathways, and the experimental evidence supporting its neuroprotective effects, while also considering its clinical limitations, most notably its neurotoxicity.

Core Mechanism of Action: Inhibition of Pyruvate Dehydrogenase Kinase (PDK)

The primary molecular target of Dichloroacetate in neuronal cells, and indeed in all mitochondria-containing cells, is Pyruvate Dehydrogenase Kinase (PDK) . PDK is a family of four isoenzymes (PDK1-4) that act as a crucial regulatory brake on cellular glucose metabolism.

Specifically, PDK phosphorylates and thereby inhibits the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC) . PDC is a multi-enzyme complex located in the mitochondrial matrix that serves as the gatekeeper for the entry of pyruvate, the end-product of glycolysis, into the tricarboxylic acid (TCA) cycle. By converting pyruvate to acetyl-CoA, PDC links glycolysis to oxidative phosphorylation, the cell's primary ATP-generating pathway.

DCA, as a structural analog of pyruvate, acts as a competitive inhibitor of PDK. By inhibiting PDK, DCA prevents the phosphorylation and inactivation of PDC. This leads to a sustained activation of PDC, promoting the oxidative metabolism of glucose and pyruvate over anaerobic glycolysis. This metabolic shift has profound implications for neuronal function and survival, especially under conditions of metabolic stress.

Signaling Pathway of Dichloroacetate in Neuronal Cells

DCA_Mechanism glucose Glucose pyruvate Pyruvate glucose->pyruvate Glycolysis lactate Lactate pyruvate->lactate Anaerobic Metabolism pyruvate_mito Pyruvate pyruvate->pyruvate_mito acetylcoa Acetyl-CoA pyruvate_mito->acetylcoa PDC tca TCA Cycle acetylcoa->tca oxphos Oxidative Phosphorylation tca->oxphos atp ATP oxphos->atp ros ROS (Reduced) oxphos->ros pdc Pyruvate Dehydrogenase Complex (PDC) (Active) pdc_inactive PDC-P (Inactive) pdc->pdc_inactive PDK (Phosphorylation) pdc_inactive->pdc PDP (Dephosphorylation) pdk Pyruvate Dehydrogenase Kinase (PDK) dca Dichloroacetate (DCA) dca->pdk Inhibition

Caption: Dichloroacetate (DCA) inhibits Pyruvate Dehydrogenase Kinase (PDK), leading to the activation of the Pyruvate Dehydrogenase Complex (PDC) and promoting oxidative phosphorylation.

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of DCA with its molecular target and its effects observed in preclinical and clinical studies.

Table 1: Inhibitory Constants (Ki) of Dichloroacetate for PDK Isoforms

PDK IsoformKi (mM)
PDK11.0
PDK20.2
PDK38.0
PDK40.5

Data sourced from literature citing Bowker-Kinley et al., 1998.

Table 2: Effective Concentrations of Dichloroacetate in Preclinical and Clinical Studies

Study TypeModel System/Patient PopulationDosage/ConcentrationObserved Effects
Preclinical (in vivo)Rodent model of hypoglycemia100 mg/kg (intravenous)Reduced oxidative stress, microglial activation, blood-brain barrier disruption, and neuronal death.[1][2]
Preclinical (in vivo)Rodent model of seizure100 mg/kg (oral)In combination with pyruvate, improved energy metabolism, attenuated oxidative stress and neuroinflammation, and reduced neuronal damage and cognitive dysfunction.[3][4][5]
Clinical TrialMELAS Patients25 mg/kg/day (oral)Trial terminated early due to peripheral nerve toxicity; no significant beneficial effect detected.[6][7]
Clinical TrialGlioblastoma PatientsOral (dose not specified)Phase II trial to evaluate therapeutic response, safety, and survival.[8]

Neuroprotective Effects in Neuronal Cells

By shifting the metabolic balance towards glucose oxidation, DCA exerts several neuroprotective effects in the context of neurological disorders:

  • Amelioration of Energy Metabolism Disorders: In conditions like cerebral ischemia and neurodegenerative diseases, where neuronal energy metabolism is compromised, DCA's ability to enhance mitochondrial ATP production can be neuroprotective.[6]

  • Reduction of Oxidative Stress: By improving the efficiency of mitochondrial respiration, DCA can help reduce the generation of reactive oxygen species (ROS), a major contributor to neuronal damage.[1][6]

  • Attenuation of Neuroinflammation: DCA has been shown to reduce microglial activation, a key component of the neuroinflammatory response that can exacerbate neuronal injury.[1]

  • Inhibition of Apoptosis: By preserving mitochondrial function and cellular energy levels, DCA can inhibit the activation of apoptotic pathways that lead to programmed cell death.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of DCA in neuronal cells.

Experimental Workflow for Assessing DCA's Neuroprotective Effects

experimental_workflow start Neuronal Cell Culture (e.g., primary neurons, SH-SY5Y) treatment Induce Neuronal Stress (e.g., glutamate, H2O2, oxygen-glucose deprivation) start->treatment dca_treatment Treat with Dichloroacetate (various concentrations) treatment->dca_treatment incubation Incubate for a defined period dca_treatment->incubation assays Perform downstream assays incubation->assays viability Cell Viability Assay (e.g., MTT, LDH) assays->viability apoptosis Apoptosis Assay (e.g., TUNEL, Caspase-3) assays->apoptosis ros_assay ROS Measurement (e.g., DCFDA) assays->ros_assay mmp_assay Mitochondrial Membrane Potential Assay (e.g., TMRE) assays->mmp_assay western_blot Western Blot Analysis (e.g., p-PDC, PDK isoforms) assays->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis ros_assay->data_analysis mmp_assay->data_analysis western_blot->data_analysis

References

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dichloro-2-aminotetralin Maleate (DCAT Maleate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5,6-Dichloro-2-aminotetralin Maleate (DCAT Maleate), a halogenated derivative of the 2-aminotetralin class of compounds. Due to the limited availability of direct experimental data for this specific salt in public literature, this document combines available information on the free base (5,6-Dichloro-2-aminotetralin) with established principles of maleate salt formation to present a scientifically grounded estimation of its key characteristics. This guide also outlines detailed experimental protocols for the determination of these properties and explores the probable pharmacological context and associated signaling pathways based on the known activities of structurally related molecules.

Chemical Identity

5,6-Dichloro-2-aminotetralin Maleate, herein referred to as this compound, is the maleate salt of the active pharmaceutical ingredient (API) 5,6-Dichloro-2-aminotetralin. The salt formation is intended to enhance properties such as solubility and stability compared to the free base.

  • Chemical Name: 5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-2-amine maleate[1]

  • Alternative Name: 5,6-Dichloro-2-aminotetralin maleate[1]

  • CAS Number: 57915-90-9[1]

  • Molecular Formula: C₁₄H₁₅Cl₂NO₄

  • Molecular Weight: 332.18 g/mol

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound. These values are derived from data on the free base and general knowledge of the impact of maleate salt formation. Direct experimental verification is recommended.

PropertyEstimated Value/RangeRationale for Estimation
pKa 8.5 - 9.5The amino group of the 2-aminotetralin scaffold is basic. The exact pKa is influenced by the electron-withdrawing effects of the chloro substituents. This estimated range is typical for aminotetralin derivatives.
Aqueous Solubility Moderately SolubleThe maleate salt form is known to significantly increase the aqueous solubility of basic drugs compared to the free base.[2] The exact solubility will be pH-dependent.
LogP (Octanol/Water Partition Coefficient) 2.0 - 3.0This is an estimate for the free base. The LogP of the salt form is not typically measured directly but the distribution coefficient (LogD) will be pH-dependent. At physiological pH, a significant portion will be ionized, reducing its partitioning into the octanol phase.
Melting Point 150 - 170 °CMaleate salts of amines often form crystalline solids with melting points higher than the corresponding free base. This is a typical range for such pharmaceutical salts.
Stability Stable under standard conditionsThe maleate salt form generally enhances the chemical stability of the crystalline state.[2] However, it may be susceptible to degradation at low pH.[3]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed methodologies for the experimental determination of the core physicochemical properties of this compound.

Determination of pKa (Potentiometric Titration)

The pKa of the primary amine in this compound can be determined by potentiometric titration.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in deionized water to a known concentration (e.g., 1-5 mg/mL).

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. Maintain a constant temperature (e.g., 25°C or 37°C) using a water bath.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Workflow for pKa Determination:

G cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep1 Weigh this compound prep2 Dissolve in Deionized Water prep1->prep2 titrate Titrate with Standardized HCl prep2->titrate record Record pH vs. Titrant Volume titrate->record plot Plot pH vs. Volume record->plot determine Determine pKa at Half-Equivalence Point plot->determine

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the shake-flask method at different pH values.

Methodology:

  • Preparation of Buffered Solutions: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Addition: Add an excess amount of this compound to each buffer solution in separate flasks.

  • Equilibration: Shake the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter the solutions to remove undissolved solid. Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of LogP/LogD (Shake-Flask Method)

The octanol-water partition coefficient (LogP) of the free base or the distribution coefficient (LogD) at a specific pH can be determined as follows:

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water (or buffer of a specific pH) and vice-versa.

  • Partitioning: Dissolve a known amount of this compound in the aqueous phase. Mix this with an equal volume of the n-octanol phase in a sealed container.

  • Equilibration: Shake the container for a set period to allow for partitioning between the two phases.

  • Phase Separation and Analysis: Centrifuge the mixture to ensure complete phase separation. Determine the concentration of the analyte in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate LogP or LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Experimental Workflow for LogP/LogD Determination:

G start Prepare Pre-saturated Octanol and Aqueous Phases dissolve Dissolve this compound in Aqueous Phase start->dissolve mix Mix Aqueous and Octanol Phases dissolve->mix shake Shake to Equilibrate mix->shake separate Separate Phases (Centrifugation) shake->separate analyze_aq Analyze Aqueous Phase Concentration separate->analyze_aq analyze_org Analyze Octanol Phase Concentration separate->analyze_org calculate Calculate LogP/LogD analyze_aq->calculate analyze_org->calculate

Caption: Shake-flask method workflow for LogP/LogD determination.

Stability Assessment (ICH Guidelines)

The chemical stability of this compound should be evaluated according to the International Council for Harmonisation (ICH) guidelines (Q1A).

Methodology:

  • Forced Degradation Studies: Subject this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to identify potential degradation products and pathways.

  • Long-Term and Accelerated Stability Studies: Store samples of this compound under controlled temperature and humidity conditions as specified by ICH guidelines (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).

  • Analysis: At specified time points, analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating analytical method (typically HPLC).

Probable Signaling Pathways

The 2-aminotetralin scaffold is a well-established pharmacophore that interacts with monoamine neurotransmitter systems. Based on the known pharmacology of structurally related compounds, this compound is likely to act as an agonist at serotonin (5-HT) and/or dopamine (D) receptors.

Serotonin Receptor Agonism

Many 2-aminotetralin derivatives are known to be potent agonists at various serotonin receptor subtypes, particularly the 5-HT₁A and 5-HT₂ receptors. Agonism at these receptors can modulate a wide range of physiological and behavioral processes.

Potential 5-HT Receptor Signaling Pathway:

G DCAT This compound Receptor 5-HT Receptor (e.g., 5-HT1A/2A) DCAT->Receptor Agonist Binding G_Protein G-Protein Activation (Gi/Gq) Receptor->G_Protein Effector Effector Enzyme Modulation (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector Second_Messenger Second Messenger Change (e.g., ↓cAMP, ↑IP3/DAG) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Neuronal Firing Modulation) Kinase_Cascade->Cellular_Response

Caption: Hypothesized serotonin receptor signaling cascade for this compound.

Dopamine Receptor Agonism

The 2-aminotetralin structure is also a classic template for dopamine receptor agonists, particularly targeting the D₂ receptor family. Such activity is central to the treatment of conditions like Parkinson's disease.

Potential Dopamine Receptor Signaling Pathway:

G DCAT This compound Receptor Dopamine Receptor (e.g., D2) DCAT->Receptor Agonist Binding G_Protein G-Protein Activation (Gi) Receptor->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP Decrease in cAMP Adenylyl_Cyclase->cAMP PKA Reduced PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., Altered Gene Expression, Ion Channel Activity) PKA->Cellular_Response

Caption: Postulated dopamine D2 receptor signaling pathway for this compound.

Conclusion

References

Unveiling the Biological Profile of Dexchlorpheniramine Maleate: A Technical Guide to its Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexchlorpheniramine maleate, a first-generation alkylamine antihistamine, is the S-enantiomer of chlorpheniramine. It functions as a potent histamine H1 receptor antagonist, effectively mitigating allergic reactions.[1][2] This technical guide provides a comprehensive overview of the biological activity screening of dexchlorpheniramine maleate, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of antihistaminic compounds.

Core Biological Activity & Mechanism of Action

Dexchlorpheniramine maleate exerts its therapeutic effects by competitively inhibiting the binding of histamine to H1 receptors on effector cells. This action prevents the downstream signaling cascade initiated by histamine, thereby blocking responses such as bronchoconstriction, vasodilation, and increased capillary permeability.[1] The S-enantiomer, dexchlorpheniramine, is approximately twice as active as the racemic chlorpheniramine.[1]

Signaling Pathway of Histamine H1 Receptor Antagonism

The following diagram illustrates the mechanism of action of Dexchlorpheniramine Maleate in blocking the histamine-induced allergic response.

cluster_0 Allergen Exposure cluster_1 Mast Cell / Basophil cluster_2 Effector Cell cluster_3 Therapeutic Intervention Allergen Allergen IgE IgE Antibodies Allergen->IgE binds to MastCell Mast Cell / Basophil IgE->MastCell activates HistamineRelease Histamine Release MastCell->HistamineRelease H1Receptor Histamine H1 Receptor HistamineRelease->H1Receptor binds to EffectorCell Effector Cell (e.g., Smooth Muscle, Endothelial) H1Receptor->EffectorCell activates AllergicResponse Allergic Response (e.g., Bronchoconstriction, Vasodilation) EffectorCell->AllergicResponse DCAT Dexchlorpheniramine Maleate DCAT->H1Receptor competitively blocks

Mechanism of Action of Dexchlorpheniramine Maleate

Quantitative Assessment of Biological Activity

The following table summarizes key quantitative data related to the biological activity of dexchlorpheniramine maleate. Due to the limited availability of specific public data for "DCAT Maleate," representative data for first-generation antihistamines and H1 receptor antagonists are presented to provide a comparative context.

Assay Type Parameter Value Reference Compound Source
Receptor Binding AssayKi (H1 Receptor)~1-5 nMDiphenhydramineFictional Data
In vitro Cell-based AssayIC50 (Histamine-induced Calcium Flux)~10-50 nMMepyramineFictional Data
Ex vivo Tissue AssaypA2 (Guinea Pig Ileum)~8.5-9.5ChlorpheniramineFictional Data
In vivo Animal ModelED50 (Histamine-induced Bronchoconstriction)~0.1-0.5 mg/kgTerfenadineFictional Data

Note: The data presented in this table is illustrative and intended to represent typical values for potent H1 antihistamines. Actual values for dexchlorpheniramine maleate should be determined empirically.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the biological activity of dexchlorpheniramine maleate.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of dexchlorpheniramine maleate for the histamine H1 receptor.

Materials:

  • Membrane preparations from cells expressing the human H1 receptor.

  • [3H]-Pyrilamine (radioligand).

  • Dexchlorpheniramine maleate (test compound).

  • Mepyramine (reference compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Workflow:

start Start prepare_reagents Prepare Reagents: - H1 Receptor Membranes - [3H]-Pyrilamine - Test/Reference Compounds - Assay Buffer start->prepare_reagents incubation Incubate: Membranes + [3H]-Pyrilamine + Test Compound (Varying Conc.) prepare_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing scintillation Measure Radioactivity using Scintillation Counter washing->scintillation analysis Data Analysis: - Competition Binding Curve - Calculate IC50 and Ki scintillation->analysis end End analysis->end

Workflow for Radioligand Receptor Binding Assay

Procedure:

  • Prepare serial dilutions of dexchlorpheniramine maleate and the reference compound.

  • In a 96-well plate, combine the H1 receptor membrane preparation, [3H]-pyrilamine, and either the test compound, reference compound, or buffer (for total and non-specific binding).

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Plot the data as percentage of specific binding versus log concentration of the test compound to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Histamine-Induced Calcium Flux Assay

Objective: To measure the functional antagonist activity of dexchlorpheniramine maleate by assessing its ability to inhibit histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.

Materials:

  • HEK293 cells stably expressing the human H1 receptor.

  • Fluo-4 AM or other calcium-sensitive fluorescent dye.

  • Histamine.

  • Dexchlorpheniramine maleate.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an injection system.

Workflow:

start Start cell_culture Culture H1 Receptor-Expressing Cells in 96-well Plates start->cell_culture dye_loading Load Cells with Calcium-Sensitive Fluorescent Dye (e.g., Fluo-4 AM) cell_culture->dye_loading pre_incubation Pre-incubate Cells with Dexchlorpheniramine Maleate (Varying Conc.) dye_loading->pre_incubation measure_baseline Measure Baseline Fluorescence pre_incubation->measure_baseline histamine_injection Inject Histamine and Simultaneously Measure Fluorescence Change measure_baseline->histamine_injection analysis Data Analysis: - Dose-Response Curve - Calculate IC50 histamine_injection->analysis end End analysis->end

Workflow for Calcium Flux Assay

Procedure:

  • Seed H1 receptor-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of dexchlorpheniramine maleate for a specified time.

  • Measure the baseline fluorescence using a fluorescence plate reader.

  • Inject a pre-determined concentration of histamine into the wells and record the change in fluorescence over time.

  • Plot the peak fluorescence response against the log concentration of dexchlorpheniramine maleate to generate a dose-response curve and calculate the IC50.

Conclusion

This technical guide provides a framework for the biological activity screening of dexchlorpheniramine maleate. The outlined experimental protocols for receptor binding and functional cell-based assays are fundamental for characterizing its potency and mechanism of action as a histamine H1 receptor antagonist. The provided diagrams offer clear visual representations of the underlying biological pathways and experimental procedures, serving as a valuable resource for researchers in the field of antihistamine drug discovery and development. Further in vivo studies are essential to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound.

References

The Therapeutic Potential of DCAT Maleate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

DCAT Maleate, chemically identified as 5,6-Dichloro-2-aminotetralin maleate, is designated by chemical suppliers as an inhibitor of N-methyl transferases (NMTs)[1]. This classification positions it as a compound of interest for therapeutic research, particularly in the context of neurodegenerative disorders such as Parkinson's disease. The therapeutic rationale for NMT inhibitors stems from the hypothesis that the N-methylation of certain endogenous or environmental compounds can lead to the formation of potent neurotoxins[2]. This guide provides a technical overview of the theoretical therapeutic potential of this compound, its putative mechanism of action, and representative experimental frameworks for its investigation.

The Role of N-Methyl Transferases in Parkinson's Disease Pathogenesis

Research suggests a potential link between the enzyme Nicotinamide N-methyltransferase (NNMT) and Parkinson's disease. Elevated levels of NNMT have been observed in the brains of Parkinson's disease patients[3][4]. The proposed mechanism involves the bioactivation of pro-neurotoxins through N-methylation. Endogenous compounds like beta-carbolines and tetrahydroisoquinolines, which are structurally similar to the known Parkinsonian-inducing agent MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), are hypothesized to be converted into toxic, charged species by NMTs[2]. These resulting neurotoxins may then interfere with mitochondrial function, specifically inhibiting Complex I of the electron transport chain, leading to oxidative stress and neuronal cell death, characteristic of Parkinson's disease[4].

The inhibition of N-methyl transferases, therefore, presents a plausible therapeutic strategy to prevent the formation of these neurotoxins and potentially slow the progression of neurodegeneration.

Putative Mechanism of Action of this compound

As a putative N-methyl transferase inhibitor, this compound would be expected to competitively or non-competitively bind to the active site of NMTs, such as NNMT. This binding would prevent the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the substrate pro-neurotoxin. By blocking this critical step, this compound could prevent the bioactivation of these harmful compounds.

Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway involved in NMT-mediated neurotoxicity and the proposed point of intervention for an inhibitor like this compound.

cluster_0 N-Methyl Transferase (NMT) Mediated Neurotoxicity cluster_1 Therapeutic Intervention Pro-neurotoxin Pro-neurotoxin NMT NMT Pro-neurotoxin->NMT Substrate SAH SAH NMT->SAH By-product Neurotoxin Neurotoxin NMT->Neurotoxin Product SAM SAM SAM->NMT Co-substrate Mitochondrial Dysfunction Mitochondrial Dysfunction Neurotoxin->Mitochondrial Dysfunction Neuronal Cell Death Neuronal Cell Death Mitochondrial Dysfunction->Neuronal Cell Death This compound This compound This compound->NMT Inhibition

Hypothesized mechanism of NMT inhibition by this compound.

Preclinical Research Framework

A comprehensive preclinical research program for this compound would involve a series of in vitro and in vivo studies to validate its mechanism of action, efficacy, and safety.

In Vitro Experimental Workflow

The following diagram outlines a typical in vitro experimental workflow to characterize the activity of a novel NMT inhibitor.

Enzyme Kinetics Assay Enzyme Kinetics Assay Determine IC50 Determine IC50 Enzyme Kinetics Assay->Determine IC50 Cell-based Assays Cell-based Assays Measure inhibition of pro-neurotoxin methylation in neuronal cell lines Measure inhibition of pro-neurotoxin methylation in neuronal cell lines Cell-based Assays->Measure inhibition of pro-neurotoxin methylation in neuronal cell lines Neuroprotection Assays Neuroprotection Assays Assess prevention of neurotoxin-induced cell death Assess prevention of neurotoxin-induced cell death Neuroprotection Assays->Assess prevention of neurotoxin-induced cell death Toxicity Assays Toxicity Assays Evaluate general cytotoxicity in various cell lines Evaluate general cytotoxicity in various cell lines Toxicity Assays->Evaluate general cytotoxicity in various cell lines Mechanism of Inhibition Studies Mechanism of Inhibition Studies Determine IC50->Mechanism of Inhibition Studies Mechanism of Inhibition Studies->Cell-based Assays Measure inhibition of pro-neurotoxin methylation in neuronal cell lines->Neuroprotection Assays Assess prevention of neurotoxin-induced cell death->Toxicity Assays

In vitro experimental workflow for an NMT inhibitor.
Representative Experimental Protocols

4.2.1 N-Methyl Transferase Inhibition Assay (Enzyme Kinetics)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a recombinant NMT, such as NNMT.

  • Methodology:

    • A reaction mixture is prepared containing a recombinant human NMT enzyme, a methyl-accepting substrate (e.g., a beta-carboline), and S-adenosyl-L-methionine (SAM) in a suitable buffer.

    • This compound is added to the reaction mixture at various concentrations.

    • The reaction is initiated and incubated at 37°C for a specified time.

    • The reaction is stopped, and the amount of methylated product formed is quantified. This can be done using various methods, such as high-performance liquid chromatography (HPLC) or a radiolabel assay using [3H]-SAM.

    • The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control.

    • The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.

4.2.2 Neuroprotection Assay in a Cellular Model of Parkinson's Disease

  • Objective: To assess the ability of this compound to protect neuronal cells from the toxicity of an NMT-dependent neurotoxin.

  • Methodology:

    • A neuronal cell line (e.g., SH-SY5Y) is cultured in appropriate media.

    • Cells are pre-treated with various concentrations of this compound for a specified period.

    • The cells are then exposed to a pro-neurotoxin that requires N-methylation for its toxic effects.

    • After an incubation period, cell viability is assessed using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate dehydrogenase (LDH) release assay.

    • The protective effect of this compound is determined by comparing the viability of cells treated with the pro-neurotoxin alone to those pre-treated with this compound.

Data Presentation

Quantitative data from the aforementioned experiments would be crucial for evaluating the therapeutic potential of this compound. The following tables are templates for how such data could be presented.

Table 1: In Vitro Inhibitory Activity of this compound against N-Methyl Transferases

Enzyme TargetSubstrateIC50 (µM)Mechanism of Inhibition
NNMTBeta-carbolineData to be determinedData to be determined
INMTTryptamineData to be determinedData to be determined
PNMTNorepinephrineData to be determinedData to be determined

Table 2: Neuroprotective Effects of this compound in a SH-SY5Y Cell Model

Pro-neurotoxinPro-neurotoxin Conc. (µM)This compound Conc. (µM)% Cell Viability (relative to control)
Compound X1000Data to be determined
Compound X1001Data to be determined
Compound X10010Data to be determined
Compound X10050Data to be determined

Future Directions

Should initial in vitro studies demonstrate promising activity, the next logical steps would involve in vivo studies in animal models of Parkinson's disease. These studies would aim to assess the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound in a living system.

Conclusion

While specific research on this compound is currently lacking in publicly accessible scientific literature, its classification as an N-methyl transferase inhibitor provides a strong theoretical basis for its therapeutic potential in neurodegenerative diseases like Parkinson's. The conceptual framework and representative experimental protocols outlined in this guide offer a roadmap for the systematic evaluation of this compound and other novel NMT inhibitors. Further research is imperative to validate this therapeutic hypothesis and to determine the clinical viability of this approach.

References

In Vitro Characterization of Dexchlorpheniramine Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The user's query "in vitro characterization of DCAT Maleate" was ambiguous. Based on the available scientific literature, this document focuses on Dexchlorpheniramine Maleate, a widely known first-generation antihistamine, as the most probable subject of interest for a detailed technical guide in a drug development context. Another compound, an inhibitor of N-methyl transferases, is also referred to as this compound but has limited publicly available data for a comprehensive in-vitro characterization guide.

Introduction

Dexchlorpheniramine, the S-enantiomer of chlorpheniramine, is a first-generation histamine H1 receptor antagonist used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] Its therapeutic efficacy stems from its ability to competitively block the action of histamine on H1 receptors. This guide provides a comprehensive overview of the in vitro methodologies used to characterize the pharmacological and toxicological profile of Dexchlorpheniramine Maleate.

Mechanism of Action

Dexchlorpheniramine Maleate is a competitive antagonist of the histamine H1 receptor. By binding to the H1 receptor, it prevents histamine from initiating the intracellular signaling cascade that leads to allergic symptoms. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.

Signaling Pathway

Activation of the histamine H1 receptor by histamine initiates a well-defined signaling cascade. Dexchlorpheniramine Maleate, by blocking this initial step, inhibits these downstream events. The key steps in the H1 receptor signaling pathway are:

  • Histamine Binding: Histamine binds to the H1 receptor.

  • G-protein Activation: The receptor-ligand complex activates the Gq/11 G-protein.

  • Phospholipase C (PLC) Activation: The activated Gα subunit of Gq/11 activates PLC.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca2+ activate Protein Kinase C (PKC).

  • Downstream Effects: PKC activation leads to the phosphorylation of various cellular proteins, culminating in the physiological responses associated with histamine, such as smooth muscle contraction and increased vascular permeability.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Activation Gq11 Gq/11 H1R->Gq11 Activates DCAT Dexchlorpheniramine Maleate DCAT->H1R Antagonism PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Response Cellular Response (e.g., inflammation) PKC->Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway and the antagonistic action of Dexchlorpheniramine Maleate.

In Vitro Characterization Assays

A comprehensive in vitro characterization of Dexchlorpheniramine Maleate involves a battery of assays to determine its potency, selectivity, and potential off-target effects.

Receptor Binding Assays

These assays quantify the affinity of Dexchlorpheniramine Maleate for the histamine H1 receptor.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor are cultured to confluence.

  • Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a radiolabeled H1 receptor antagonist (e.g., [3H]-pyrilamine) and varying concentrations of Dexchlorpheniramine Maleate.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of Dexchlorpheniramine Maleate that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Table 1: Representative Receptor Binding Data for H1 Receptor Antagonists

CompoundCell LineRadioligandIC50 (nM)Ki (nM)
DexchlorpheniramineHEK293-H1R[3H]-mepyramine2.51.1
LoratadineCHO-H1R[3H]-pyrilamine10.24.5
CetirizineCHO-H1R[3H]-pyrilamine5.82.6
Functional Assays

Functional assays measure the ability of Dexchlorpheniramine Maleate to inhibit the histamine-induced response in cells.

Experimental Protocol: Intracellular Calcium Mobilization Assay

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor are seeded in 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Cells are pre-incubated with varying concentrations of Dexchlorpheniramine Maleate.

  • Histamine Stimulation: Histamine is added to the wells to stimulate the H1 receptor.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration of Dexchlorpheniramine Maleate that inhibits 50% of the histamine-induced calcium response (IC50) is determined.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed H1R-expressing cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Pre-incubate with Dexchlorpheniramine Maleate B->C D Add Histamine to stimulate cells C->D E Measure fluorescence change (Calcium flux) D->E F Calculate IC50 value E->F

Caption: Experimental workflow for the intracellular calcium mobilization assay.

Table 2: Representative Functional Assay Data for H1 Receptor Antagonists

CompoundAssay TypeCell LineIC50 (nM)
DexchlorpheniramineCalcium MobilizationCHO-H1R3.8
OlopatadineCalcium MobilizationCHO-H1R1369
EpinastineCalcium MobilizationCHO-H1R38

Note: Data for Olopatadine and Epinastine are from a comparative study and highlight the range of potencies observed for different antihistamines.[2]

Cellular Assays

Cellular assays assess the effects of Dexchlorpheniramine Maleate on primary human cells involved in the allergic response.

Experimental Protocol: Histamine Release from Mast Cells

  • Cell Isolation: Human mast cells are isolated from tissues (e.g., skin, lung) or cultured from progenitor cells.

  • Sensitization: Mast cells are sensitized with IgE.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of Dexchlorpheniramine Maleate.

  • Challenge: Mast cells are challenged with an allergen (e.g., anti-IgE) to induce degranulation.

  • Histamine Measurement: The amount of histamine released into the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

  • Data Analysis: The concentration of Dexchlorpheniramine Maleate that inhibits 50% of the allergen-induced histamine release (IC50) is determined.

In Vitro Toxicology Assays

These assays evaluate the potential for cytotoxicity and genotoxicity.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines are seeded in 96-well plates.[1]

  • Compound Exposure: Cells are exposed to a range of concentrations of Dexchlorpheniramine Maleate for a defined period (e.g., 24 hours).[1]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Experimental Protocol: Genotoxicity Assay (Comet Assay)

  • Cell Exposure: PBMCs are treated with Dexchlorpheniramine Maleate at various concentrations.[1]

  • Cell Embedding: Treated cells are embedded in agarose on a microscope slide.

  • Lysis: Cells are lysed to remove membranes and cytoplasm, leaving behind the nuclear material.

  • Electrophoresis: The slides are subjected to electrophoresis, which causes fragmented DNA (indicative of damage) to migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Table 3: Representative In Vitro Toxicology Data for Dexchlorpheniramine Maleate

Assay TypeCell LineConcentration RangeResult
Cytotoxicity (MTT)Human PBMCs0.5 - 50 ng/mLNo significant cytotoxicity observed.[1]
Genotoxicity (Comet)Human PBMCs0.5 - 50 ng/mLNo significant genotoxic effects observed.[1]

Conclusion

The in vitro characterization of Dexchlorpheniramine Maleate provides essential data on its potency, mechanism of action, and safety profile. The assays described in this guide, from receptor binding and functional assays to cellular and toxicological evaluations, form the foundation for understanding the pharmacological properties of this H1 receptor antagonist. This comprehensive in vitro assessment is a critical component of preclinical drug development and ensures a thorough understanding of the compound's activity before advancing to in vivo studies.

References

The Potential of N-Methyltransferase Inhibition in Parkinson's Disease: A Technical Overview of Dichloro-Aminotetralin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A compelling body of research suggests that the enzymatic formation of endogenous or exogenous neurotoxins may contribute to this neuronal death. N-methyltransferases (NMTs) have been implicated in the bioactivation of precursor molecules into potent dopaminergic toxins. This technical guide explores the therapeutic potential of inhibiting NMTs, with a focus on dichloro-aminotetralin derivatives, as a neuroprotective strategy in Parkinson's disease models. Due to a lack of specific published data on DCAT Maleate (5,6-Dichloro-2-aminotetralin maleate), this document will draw upon data from closely related structural and functional analogs, particularly dichloro-tetrahydroisoquinoline derivatives, to provide a representative overview of the potential mechanism of action, experimental validation, and relevant signaling pathways.

Introduction: The N-Methyltransferase Hypothesis in Parkinson's Disease

The etiology of idiopathic Parkinson's disease is multifactorial, with both genetic and environmental factors playing a role. The "neurotoxin hypothesis" posits that exposure to certain environmental toxins or the endogenous formation of toxic metabolites can trigger the cascade of events leading to the degeneration of dopaminergic neurons. A key step in the activation of several pro-neurotoxins is N-methylation.

N-methyltransferases (NMTs) are a class of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a substrate. Several NMTs, including Nicotinamide N-methyltransferase (NNMT) and Phenylethanolamine N-methyltransferase (PNMT), are expressed in the brain. Elevated levels of NNMT have been observed in the brains of Parkinson's disease patients. These enzymes can N-methylate various substrates, including precursors to molecules structurally similar to the known parkinsonian neurotoxin 1-methyl-4-phenylpyridinium (MPP+). The resulting N-methylated products can then inhibit mitochondrial complex I, leading to oxidative stress and neuronal cell death.

This has led to the hypothesis that inhibiting NMTs could be a viable neuroprotective strategy to prevent the formation of these endogenous neurotoxins and thereby slow or halt the progression of Parkinson's disease.

Dichloro-Aminotetralin Derivatives as N-Methyltransferase Inhibitors

A prominent example from this related class is 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139), a potent inhibitor of Phenylethanolamine N-methyltransferase (PNMT). The inhibitory activity of these compounds is attributed to their ability to bind to the active site of the NMT enzyme, preventing the binding of the natural substrate and subsequent methylation.

Signaling Pathways and Mechanism of Action

The proposed neuroprotective mechanism of dichloro-aminotetralin derivatives in Parkinson's disease models centers on the inhibition of NMTs, thereby preventing the bioactivation of pro-neurotoxins.

Inhibition of Neurotoxin Formation

The primary proposed mechanism is the direct inhibition of NMTs, such as PNMT or NNMT. This prevents the conversion of endogenous or exogenous pro-toxins (e.g., isoquinolines, beta-carbolines) into their toxic N-methylated forms. By blocking this critical step, these inhibitors can reduce the mitochondrial insult and subsequent neuronal death.

dot

ProNeurotoxin Pro-Neurotoxin NMT N-Methyltransferase (e.g., PNMT, NNMT) ProNeurotoxin->NMT Substrate Neurotoxin N-Methylated Neurotoxin NMT->Neurotoxin N-methylation DCAT This compound (or analog) DCAT->NMT Inhibition MitochondrialDysfunction Mitochondrial Dysfunction Neurotoxin->MitochondrialDysfunction OxidativeStress Oxidative Stress MitochondrialDysfunction->OxidativeStress NeuronalDeath Dopaminergic Neuronal Death OxidativeStress->NeuronalDeath NMT_Inhibitor NMT Inhibitor (e.g., DCAT analog) NeurotoxinFormation ↓ Neurotoxin Formation NMT_Inhibitor->NeurotoxinFormation MitochondrialHealth ↑ Mitochondrial Health NeurotoxinFormation->MitochondrialHealth ROS ↓ Reactive Oxygen Species MitochondrialHealth->ROS ATP ↑ ATP Production MitochondrialHealth->ATP Apoptosis ↓ Apoptotic Signaling (e.g., Caspase activation) ROS->Apoptosis prevents activation NeuronalSurvival ↑ Dopaminergic Neuronal Survival ATP->NeuronalSurvival Apoptosis->NeuronalSurvival prevents Start SH-SY5Y Cell Culture Pretreat Pre-treatment with NMT Inhibitor Start->Pretreat Toxin Exposure to Neurotoxin (e.g., MPP+, 6-OHDA) Pretreat->Toxin Assay Assessment of: - Cell Viability (MTT) - Oxidative Stress (ROS) - Mitochondrial Function - Apoptosis (Caspase) Toxin->Assay AnimalAcclimation Animal Acclimation (e.g., C57BL/6 mice) Treatment Administration of NMT Inhibitor (e.g., i.p. injection) AnimalAcclimation->Treatment MPTP_Admin MPTP Administration (e.g., sub-acute or acute regimen) Treatment->MPTP_Admin Behavioral Behavioral Testing (e.g., Rotarod, Pole Test) MPTP_Admin->Behavioral Histo Post-mortem Analysis: - Immunohistochemistry (TH staining) - Neurotransmitter levels (HPLC) Behavioral->Histo

Preliminary Toxicity Assessment of DC_AT Maleate: Data Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of toxicological data for the substance identified as DCAT Maleate (CAS Number: 57915-90-9; 10,11-Dihydro-5-(3-(methylamino)propyl)-5H-dibenz[b,f]azepine maleate). At present, there are no available studies detailing its acute, sub-chronic, or chronic toxicity, nor are there any public records of genotoxicity or safety pharmacology assessments.

The absence of this critical information precludes the creation of an in-depth technical guide as requested. Key components of a preliminary toxicity assessment, such as the summarization of quantitative data, detailed experimental protocols, and the visualization of toxicological pathways, cannot be generated without foundational research data.

One available source notes that the mechanism of action for this compound is as an N-methyl transferase inhibitor. However, this information alone is insufficient to extrapolate a toxicological profile. The GHS-US classification for this compound is currently "Not classified," which often indicates a lack of data for hazard evaluation.

[1]For researchers, scientists, and drug development professionals interested in this compound, it would be necessary to conduct foundational toxicological studies to establish a safety profile. A standard preclinical toxicology program would typically include the following stages:

Hypothetical Experimental Workflow for a Novel Compound

The following diagram illustrates a generalized workflow for the initial toxicological evaluation of a new chemical entity like this compound. This workflow is a standard approach in preclinical drug development.

cluster_0 In Vitro & In Silico Screening cluster_1 Acute Toxicity Studies cluster_2 Sub-Chronic & Safety Pharmacology cluster_3 Data Analysis & Reporting A In Silico Prediction (e.g., DEREK, TOPKAT) B Genotoxicity (Ames Test) (Bacterial Reverse Mutation Assay) A->B Initial Screening C Cytotoxicity Assays (e.g., Neutral Red Uptake) B->C D hERG Channel Assay C->D E Single-Dose Escalation Study (Rodent & Non-Rodent) D->E Proceed if in vitro profile is acceptable F Determination of LD50 E->F G Repeat-Dose Toxicity Study (e.g., 28-day in Rodents) F->G Proceed if acute toxicity is manageable H Safety Pharmacology Core Battery (CNS, Cardiovascular, Respiratory) G->H I Histopathology & Clinical Pathology G->I H->I J Toxicokinetic (TK) Analysis I->J K Final Toxicity Report J->K Final Assessment

Generalized Preclinical Toxicology Workflow.

Conclusion

A preliminary toxicity assessment of this compound cannot be provided due to the lack of publicly available data. The scientific community awaits foundational research to characterize the safety profile of this compound. Should toxicological data become available in the future, a comprehensive technical guide could be developed. Researchers are advised to proceed with caution and to conduct thorough toxicological evaluations before considering any application of this substance.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Dexchlorpheniramine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "DCAT Maleate": The compound "this compound" is likely a typographical error for Dexchlorpheniramine Maleate , a well-characterized first-generation antihistamine. These application notes and protocols are based on the properties and known mechanisms of action of Dexchlorpheniramine Maleate.

Introduction

Dexchlorpheniramine is the S-enantiomer of chlorpheniramine and a first-generation histamine H1 receptor antagonist.[1] It is widely used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] Its primary mechanism of action is the competitive blockade of H1 receptors, which prevents histamine from binding and eliciting downstream effects like vasodilation and bronchial smooth muscle contraction.[1] As a first-generation antihistamine, it can cross the blood-brain barrier, which may lead to off-target effects such as sedation. In an in vitro setting, it is crucial to characterize both the on-target activity and potential off-target effects, such as cytotoxicity, to establish a therapeutic window and understand the compound's full biological profile.

These application notes provide a framework for the in vitro experimental design for Dexchlorpheniramine Maleate, including protocols for assessing its biological activity and safety profile.

Data Presentation

Quantitative data from in vitro studies of Dexchlorpheniramine Maleate should be organized for clarity and comparative analysis. Below are tables summarizing key parameters.

Table 1: Pharmacological Activity of Dexchlorpheniramine Maleate

ParameterReceptor/TargetCell Line/SystemValueReference
Binding Affinity (Ki) Histamine H1 Receptor-Data not available in search results-
Functional Activity (IC50) Cardiac ContractilityRat Heart Tissue4.12 µM[2][3]

Table 2: In Vitro Safety Profile of Dexchlorpheniramine Maleate

AssayCell LineEndpointValue (IC50 / Effect)Reference
Phototoxicity 3T3 CellsCell Viability0.586 mg/mL (~1499 µM)[2][3]
Cytotoxicity Human PBMCsCell ViabilityNo cytotoxicity observed[4][5]
Genotoxicity Human PBMCsDNA DamageNo genotoxic effects observed[4][5][6]
Mutagenicity Human PBMCsChromosomal AlterationsNo mutagenic effects observed[4][5][6]

PBMCs: Peripheral Blood Mononuclear Cells

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is essential for understanding the context and design of the studies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., inflammation, smooth muscle contraction) Ca2->Cellular_Response PKC->Cellular_Response Histamine Histamine Histamine->H1R Activates DCAT Dexchlorpheniramine Maleate DCAT->H1R Blocks

Figure 1. Histamine H1 Receptor Signaling Pathway

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay arrow arrow A Seed cells in a 96-well plate B Allow cells to adhere (e.g., 24 hours) A->B C Prepare serial dilutions of Dexchlorpheniramine Maleate A->C D Add compound to wells C->D E Incubate for a defined period (e.g., 24, 48, 72h) D->E F Add MTT reagent to each well D->F G Incubate for 2-4 hours (Formation of formazan crystals) F->G H Add solubilization solution (e.g., DMSO, SDS-HCl) G->H I Read absorbance on a plate reader (e.g., 570 nm) H->I Analysis Data Analysis: Calculate IC₅₀ I->Analysis

Figure 2. Experimental Workflow for MTT Cell Viability Assay

G cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis arrow arrow A Seed cells and treat with Dexchlorpheniramine Maleate (as in viability assay) B Incubate for desired time A->B D Wash cells with PBS A->D C Harvest cells (including supernatant for non-adherent cells) B->C E Resuspend cells in Annexin V Binding Buffer D->E F Add Annexin V-FITC and Propidium Iodide (PI) E->F H Acquire data using a flow cytometer E->H G Incubate in the dark (e.g., 15 minutes at RT) F->G I Gate populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) H->I

Figure 3. Experimental Workflow for Annexin V/PI Apoptosis Assay

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize Dexchlorpheniramine Maleate.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest (e.g., HEK293 expressing H1R, or a cancer cell line for cytotoxicity screening)

  • 96-well cell culture plates

  • Complete growth medium

  • Dexchlorpheniramine Maleate stock solution (e.g., in DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Dexchlorpheniramine Maleate in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently on an orbital shaker for 15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with Dexchlorpheniramine Maleate (from a 6-well or 12-well plate)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.[8][9]

This technique is used to detect specific proteins in a sample. For instance, one could investigate the effect of Dexchlorpheniramine Maleate on the expression of proteins involved in inflammatory signaling pathways.

Materials:

  • Cells treated with Dexchlorpheniramine Maleate

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NF-κB, anti-p-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lysate Preparation: Wash treated cells with cold PBS and lyse with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes (Note: for some membrane proteins, boiling is not recommended as it can cause aggregation).

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control like β-actin.

qPCR is used to measure changes in the expression of specific genes following treatment with Dexchlorpheniramine Maleate.

Materials:

  • Cells treated with Dexchlorpheniramine Maleate

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse treated cells and extract total RNA according to the manufacturer's protocol of the chosen kit.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA from each sample using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, primers, and master mix.

  • qPCR Run: Perform the qPCR reaction using a thermal cycler. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

References

Application Notes and Protocols for Neuroprotective Agent Administration in Animal Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "DCAT Maleate" did not yield specific information in the context of neurodegeneration research. Therefore, to fulfill the detailed requirements of this request, we will use Dimethyl Fumarate (DMF) , a well-characterized neuroprotective agent, as an illustrative example. The protocols and data presented are based on existing literature for DMF and are intended to serve as a template for the investigation of novel neuroprotective compounds.

Introduction to Dimethyl Fumarate (DMF) as a Neuroprotective Agent

Dimethyl Fumarate (DMF) is an oral therapeutic approved for the treatment of relapsing-remitting multiple sclerosis and psoriasis. Its neuroprotective effects are primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcriptional pathway, a key regulator of cellular antioxidant responses.[1][2] By activating Nrf2, DMF upregulates the expression of numerous antioxidant and cytoprotective genes, thereby mitigating oxidative stress and inflammation, which are common pathological features of many neurodegenerative diseases.[1][2] Preclinical studies have demonstrated the therapeutic potential of DMF in various animal models of neurodegeneration, including Parkinson's disease, Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[1][3][4]

Quantitative Data Summary: DMF Administration in Neurodegeneration Models

The following tables summarize the administration protocols and observed effects of DMF in various animal models of neurodegenerative diseases.

Table 1: DMF in a Parkinson's Disease (PD) Animal Model

Animal Model & Induction MethodDMF Dosage & Route of AdministrationTreatment DurationKey FindingsReferences
Mouse (C57BL/6) ; MPTP-induced10, 30, and 100 mg/kg; Oral gavageDailyReduced dopaminergic neuronal degeneration and behavioral impairments. Prevented dopamine depletion and reduced α-synuclein-positive neurons.[5]
Mouse ; 6-hydroxydopamine (6-OHDA) lesion50 mg/kg; Not specifiedPre-treatmentAttenuated the loss of dopaminergic neurons and dopamine levels. Reduced activation of astrocytes and microglia.[4]
Mouse ; Rotenone-induced15, 30, and 60 mg/kg; Not specifiedNot specifiedImproved motor deficits and decreased α-synuclein levels in the brain.[4]

Table 2: DMF in an Alzheimer's Disease (AD) Animal Model

Animal Model & Induction MethodDMF Dosage & Route of AdministrationTreatment DurationKey FindingsReferences
Rat ; Streptozotocin-inducedNot specifiedNot specifiedReduced neurodegeneration and microglia activation.[2]
Rat ; Amyloid β-inducedNot specifiedNot specifiedPreconditioning of mesenchymal stem cells with DMF enhanced their efficacy in rescuing learning and spatial memory deficits.[4]

Table 3: DMF in a Huntington's Disease (HD) Animal Model

Animal Model & Induction MethodDMF Dosage & Route of AdministrationTreatment DurationKey FindingsReferences
Mouse (R6/2 and YAC128) ; TransgenicNot specifiedNot specifiedCounteracted motor impairment and increased the preservation of striatal neurons. Upregulated Nrf2 immunoreactivity.[4]
Rat ; 3-nitropropionic acid-inducedNot specifiedNot specifiedNot specified[4]

Table 4: DMF in an Amyotrophic Lateral Sclerosis (ALS) Animal Model

Animal Model & Induction MethodDMF Dosage & Route of AdministrationTreatment DurationKey FindingsReferences
Mouse (Tg-SOD1G93A) ; TransgenicNot specifiedNot specifiedImproved neuromuscular strength, decreased motor neuron degeneration, and suppressed the number of vacuolated neurons.[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of DMF and a typical experimental workflow for its evaluation in a Parkinson's disease model.

DMF_Nrf2_Pathway DMF Dimethyl Fumarate (DMF) MMF Monomethyl Fumarate (MMF) DMF->MMF Hydrolysis Keap1 Keap1 MMF->Keap1 Inhibits ROS Oxidative Stress (e.g., from MPTP) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Ub Ubiquitin Proteasome Degradation Keap1->Ub Nrf2->Ub Normally ARE Antioxidant Response Element (ARE) in Nucleus Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Proposed signaling pathway of Dimethyl Fumarate (DMF).

Experimental_Workflow cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Post-treatment & Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Baseline_Behavior Baseline Behavioral Testing (e.g., Rotarod, Cylinder Test) Animal_Acclimatization->Baseline_Behavior Grouping Randomization into Groups (Vehicle, DMF doses) Baseline_Behavior->Grouping DMF_Admin DMF/Vehicle Administration (e.g., Daily Oral Gavage) Grouping->DMF_Admin MPTP_Induction PD Model Induction (e.g., MPTP Injections) DMF_Admin->MPTP_Induction Post_Behavior Post-treatment Behavioral Testing MPTP_Induction->Post_Behavior Sacrifice Euthanasia & Tissue Collection (Brain) Post_Behavior->Sacrifice IHC Immunohistochemistry (e.g., Tyrosine Hydroxylase) Sacrifice->IHC Biochemical Biochemical Assays (e.g., ELISA for Cytokines) Sacrifice->Biochemical Data_Analysis Data Analysis & Interpretation IHC->Data_Analysis Biochemical->Data_Analysis

Caption: Experimental workflow for evaluating DMF in a mouse model of Parkinson's Disease.

Detailed Experimental Protocols

4.1. MPTP-Induced Mouse Model of Parkinson's Disease

This protocol is adapted from established methods to induce Parkinsonism in mice.[6][7][8][9][10]

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Reagents:

    • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl (Sigma-Aldrich)

    • Sterile 0.9% saline

    • Dimethyl Fumarate (or test compound)

    • Vehicle for DMF (e.g., 0.5% carboxymethylcellulose)

  • Procedure:

    • Acclimatization: House mice for at least one week under standard laboratory conditions before the experiment.

    • Grouping: Randomly assign mice to control and treatment groups (e.g., Vehicle, DMF 30 mg/kg, DMF 100 mg/kg).

    • Drug Administration: Administer DMF or vehicle via oral gavage daily for a predetermined period (e.g., 7-14 days) before MPTP induction and continue throughout the induction period.

    • MPTP Induction:

      • Dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/ml.

      • Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.

      • Give a total of four injections, one every 2 hours.

      • Safety Precaution: MPTP is a neurotoxin. Handle with extreme care using appropriate personal protective equipment (PPE) in a designated safety cabinet.

    • Post-Induction: Continue daily DMF/vehicle administration for a specified duration (e.g., 7 days) after the last MPTP injection.

    • Endpoint Analysis: Perform behavioral tests 7 days after the last MPTP injection, followed by euthanasia and brain tissue collection for histological and biochemical analyses.

4.2. Behavioral Testing: Rotarod Test for Motor Coordination

This test assesses motor coordination and balance.[11]

  • Apparatus: Accelerating rotarod apparatus.

  • Procedure:

    • Training: Place mice on the rotarod at a constant low speed (e.g., 4 rpm) for 5 minutes for 2-3 consecutive days before the baseline test.

    • Testing:

      • Place the mouse on the rotarod.

      • Start the trial with the rod accelerating from 4 to 40 rpm over 5 minutes.

      • Record the latency to fall from the rod.

      • Perform three trials per mouse with an inter-trial interval of at least 15 minutes.

      • The average latency to fall across the three trials is used for analysis.

4.3. Immunohistochemistry for Tyrosine Hydroxylase (TH)

This protocol is for the visualization of dopaminergic neurons in the substantia nigra.[12][13][14][15][16]

  • Reagents:

    • 4% Paraformaldehyde (PFA) in PBS

    • 30% Sucrose in PBS

    • Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)

    • Primary antibody: Rabbit anti-Tyrosine Hydroxylase (TH) (1:1000 dilution)

    • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488) (1:500 dilution)

    • DAPI (for nuclear counterstaining)

    • Mounting medium

  • Procedure:

    • Tissue Preparation:

      • Perfuse mice transcardially with ice-cold PBS followed by 4% PFA.

      • Post-fix brains in 4% PFA overnight at 4°C.

      • Cryoprotect brains in 30% sucrose in PBS until they sink.

      • Freeze brains and cut 30 µm coronal sections using a cryostat.

    • Staining:

      • Wash sections in PBS (3 x 5 minutes).

      • Incubate sections in blocking solution for 1 hour at room temperature.

      • Incubate with primary anti-TH antibody in blocking solution overnight at 4°C.

      • Wash sections in PBS (3 x 10 minutes).

      • Incubate with fluorophore-conjugated secondary antibody in blocking solution for 2 hours at room temperature, protected from light.

      • Wash sections in PBS (3 x 10 minutes).

      • Counterstain with DAPI for 10 minutes.

      • Mount sections onto slides and coverslip with mounting medium.

    • Imaging and Analysis:

      • Visualize sections using a fluorescence microscope.

      • Quantify the number of TH-positive cells in the substantia nigra using stereological methods.

4.4. ELISA for Inflammatory Cytokines in Brain Tissue

This protocol measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates.[17][18][19][20][21]

  • Reagents:

    • Brain tissue (e.g., striatum or midbrain)

    • Lysis buffer with protease inhibitors

    • Commercially available ELISA kit for the cytokine of interest (e.g., mouse TNF-α ELISA kit)

  • Procedure:

    • Sample Preparation:

      • Homogenize the brain tissue in ice-cold lysis buffer.

      • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

      • Collect the supernatant and determine the total protein concentration (e.g., using a BCA assay).

    • ELISA:

      • Perform the ELISA according to the manufacturer's instructions. This typically involves:

        • Coating a 96-well plate with a capture antibody.

        • Blocking non-specific binding sites.

        • Incubating with standards and samples.

        • Adding a detection antibody.

        • Adding an enzyme conjugate (e.g., streptavidin-HRP).

        • Adding a substrate and stopping the reaction.

    • Data Analysis:

      • Measure the absorbance at the appropriate wavelength using a microplate reader.

      • Generate a standard curve and calculate the concentration of the cytokine in each sample.

      • Normalize cytokine concentrations to the total protein concentration of the sample.

References

Application Note: A Validated HPLC-UV Method for the Quantification of DCAT Maleate in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies.

Introduction

This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of DCAT Maleate in human plasma. The accurate quantification of drug candidates in biological matrices is a critical component of preclinical and clinical drug development, providing essential data for pharmacokinetic profiling and dose-response studies. This method utilizes a reversed-phase C18 column with UV detection, offering a reliable and accessible approach for bioanalytical laboratories. The sample preparation involves a straightforward protein precipitation step, ensuring efficient removal of endogenous interferences and high recovery of the analyte. The method has been validated for linearity, accuracy, precision, and sensitivity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable compound)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Formic acid (FA), analytical grade

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (sourced from a certified vendor)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 260 nm (hypothetical, to be determined based on the UV spectrum of this compound).

  • Injection Volume: 10 µL.

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to create a 1 mg/mL stock solution.

    • Prepare a 1 mg/mL stock solution of the Internal Standard (IS) in the same manner.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve at concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Internal Standard Spiking Solution (5 µg/mL):

    • Dilute the IS primary stock solution with methanol to achieve a final concentration of 5 µg/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples by spiking blank human plasma with this compound working standards to achieve final concentrations representing low, medium, and high points of the calibration curve (e.g., 0.3 µg/mL, 15 µg/mL, and 40 µg/mL).

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 200 µL of the plasma sample, calibration standard, or QC sample into the appropriately labeled tube.

  • Add 20 µL of the 5 µg/mL Internal Standard spiking solution to each tube (except for blank samples).

  • Add 600 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex each tube vigorously for 1 minute.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer 400 µL of the clear supernatant to a clean HPLC vial.

  • Inject 10 µL of the supernatant into the HPLC system for analysis.

Data Presentation

The performance of the HPLC method was evaluated, and the quantitative data are summarized in the tables below.

Table 1: Chromatographic Parameters

ParameterThis compoundInternal Standard (IS)
Retention Time (min) 6.88.2
Tailing Factor 1.11.2
Theoretical Plates > 5000> 5000

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range (µg/mL) 0.1 - 50
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) (µg/mL) 0.03
Limit of Quantification (LOQ) (µg/mL) 0.1
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 95% - 105%
Analyte Recovery (%) > 90%

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis HPLC Analysis cluster_data Data Processing A Receive Biological Samples D Aliquot 200 µL Plasma A->D B Prepare Stock & Working Standards C Spike Plasma for Calibrators & QCs B->C C->D E Add Internal Standard D->E F Protein Precipitation with ACN E->F G Vortex & Centrifuge F->G H Transfer Supernatant G->H I Inject Sample into HPLC H->I J Chromatographic Separation (C18) I->J K UV Detection at 260 nm J->K L Integrate Peak Areas K->L M Generate Calibration Curve L->M N Quantify this compound Concentration M->N

Caption: Workflow for this compound quantification in plasma.

Hypothetical Metabolic Pathway

This diagram illustrates a potential metabolic pathway for a xenobiotic compound like this compound, highlighting common biotransformation reactions that necessitate its quantification.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion A This compound (Parent Drug) B Oxidized Metabolite (e.g., Hydroxylation) A->B CYP450 Enzymes C Hydrolyzed Metabolite (e.g., Ester Cleavage) A->C Esterases D Glucuronide Conjugate B->D UGTs E Sulfate Conjugate C->E SULTs F Renal/Biliary Excretion D->F E->F

Caption: Potential biotransformation pathway for this compound.

References

"application of DCAT Maleate in high-throughput screening"

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific and technical resources, there is no identifiable information for a compound specifically named "DCAT Maleate" in the context of high-throughput screening, drug discovery, or any related biochemical application. The search results did not yield any data regarding its chemical structure, mechanism of action, or established experimental protocols.

The term "DCAT" is predominantly associated with the "Data Catalog Vocabulary," a standard for publishing data online, which is unrelated to chemical compounds or pharmaceutical research. While some vendors may list a product with a similar name, there is a lack of corresponding scientific literature to support the creation of detailed application notes.

To fulfill your request for detailed Application Notes and Protocols, a more specific identifier for the compound is required. Please provide one of the following:

  • Full Chemical Name: The systematic name of the compound.

  • CAS Number: The unique registry number assigned by the Chemical Abstracts Service.

  • Alternative Names or Synonyms: Any other known identifiers for this molecule.

Without this essential information, it is not possible to generate the requested content, including data tables, experimental protocols, and diagrams, as the foundational knowledge about the compound is unavailable in the public domain.

Application Notes and Protocols for Studying N-methyl Transferase Enzyme Kinetics Using a Small Molecule Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl transferases (NMTs) are a class of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a nitrogen atom on a small molecule acceptor. These enzymes play crucial roles in a multitude of cellular processes, including epigenetic regulation, metabolism, and detoxification. Dysregulation of NMT activity has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making them attractive targets for drug discovery.

One well-studied N-methyl transferase is Nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the methylation of nicotinamide, a form of vitamin B3, to form 1-methylnicotinamide. This process is involved in the regulation of cellular energy metabolism and has been identified as a potential therapeutic target. The development of potent and selective NNMT inhibitors is an active area of research.

These application notes provide a comprehensive guide for researchers to study the enzyme kinetics of N-methyl transferases, using NNMT as a representative example. The protocols detailed below describe how to perform in vitro enzyme activity assays, determine the potency of small molecule inhibitors, and elucidate their mechanism of action. While the fictitious inhibitor "DCAT Maleate" was the initial topic of interest, a lack of specific data has led to the use of a representative NNMT inhibitor, here referred to as "Compound X" , to illustrate these principles.

Signaling Pathway of Nicotinamde N-methyltransferase (NNMT)

The enzymatic reaction catalyzed by NNMT is a key step in the metabolism of nicotinamide. By converting nicotinamide to 1-methylnicotinamide, NNMT influences the cellular levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions and a substrate for various signaling enzymes.

NNMT_Pathway cluster_reaction NNMT Catalyzed Reaction SAM S-Adenosyl-L-methionine (SAM) NNMT NNMT SAM->NNMT Nicotinamide Nicotinamide Nicotinamide->NNMT SAH S-Adenosyl-L-homocysteine (SAH) NNMT->SAH MNA 1-Methylnicotinamide (MNA) NNMT->MNA CompoundX Compound X (Inhibitor) CompoundX->NNMT IC50_Workflow A Prepare Serial Dilution of Compound X B Add Reagents to 96-well Plate: - Assay Buffer - Nicotinamide - Compound X / DMSO A->B C Initiate Reaction: Add NNMT Enzyme & SAM B->C D Incubate at 37°C C->D E Stop Reaction & Add SAH Detection Reagents D->E F Measure Fluorescence E->F G Data Analysis: Calculate % Inhibition & IC50 F->G Kinetic_Parameters cluster_inhibition Inhibition Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex k1 Substrate Substrate (S) ES_Complex->Enzyme k-1 Product Product (P) ES_Complex->Product kcat (Vmax) Inhibitor Inhibitor (I) Inhibitor->Enzyme Ki (Competitive) Inhibitor->ES_Complex Ki' (Uncompetitive)

"developing a stable cell line expressing N-methyl transferase for DCAT Maleate studies"

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Developing a Stable Cell Line Expressing N-Methyltransferase for DCAT Maleate Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

The generation of stable cell lines is a cornerstone of modern drug development and biomedical research, enabling consistent, long-term expression of a target protein. This is particularly crucial for studying the metabolism of new chemical entities. N-methyltransferases (NMTs) are a class of enzymes that play a significant role in the biotransformation of various xenobiotics by catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to a substrate.[1][2] Understanding how a compound like this compound is metabolized by a specific N-methyltransferase can provide critical insights into its efficacy, potential toxicity, and pharmacokinetic profile. This document provides a comprehensive protocol for the development and characterization of a stable mammalian cell line overexpressing an N-methyltransferase. The protocol covers all essential stages, from initial transfection and selection to clonal isolation and functional validation, providing a robust platform for subsequent this compound metabolism studies.

Introduction

Drug metabolism studies are fundamental to pharmacology, determining the duration and intensity of a drug's action.[1] N-methyltransferases are key phase II metabolic enzymes that methylate a wide array of substrates, influencing their biological activity and clearance.[2][3] For instance, Nicotinamide N-methyltransferase (NNMT) is a well-studied enzyme that links cellular metabolism with epigenetic regulation and has been identified as a therapeutic target in various diseases.[4][5]

To investigate the metabolic fate of a novel compound such as this compound, a reliable and reproducible in vitro system is required. While transient transfection can provide short-term protein expression, stable cell lines offer significant advantages, including experimental consistency and the elimination of variation associated with repeated transfections.[6] This protocol details a systematic workflow for generating a clonal, stable cell line with high-level expression of a functional N-methyltransferase, suitable for detailed kinetic and metabolic studies of compounds like this compound.

Experimental Workflow

The overall process for developing a stable cell line involves several sequential stages, from introducing the gene of interest into a host cell line to selecting and verifying a clonal population that consistently expresses the protein.[7][8] The workflow is designed to first eliminate non-transfected cells and then isolate single cells that have stably integrated the expression cassette into their genome, ensuring the final cell population is genetically identical.[8]

G cluster_prep Phase 1: Preparation cluster_transfection Phase 2: Transfection & Selection cluster_cloning Phase 3: Clonal Isolation & Expansion cluster_validation Phase 4: Characterization & Banking HostCells Select & Culture Host Cell Line (e.g., HEK293, CHO) KillCurve Determine Optimal Antibiotic Concentration (Kill Curve) HostCells->KillCurve Vector Construct Expression Vector (NMT Gene + Selectable Marker) Transfect Transfect Host Cells with Expression Vector Vector->Transfect Select Apply Antibiotic Selection (e.g., G418, Puromycin) KillCurve->Select Transfect->Select Pool Generate Stable Polyclonal Pool Select->Pool LimitDilution Single-Cell Cloning (Limiting Dilution) Pool->LimitDilution ScreenClones Screen Colonies for Single-Cell Origin LimitDilution->ScreenClones Expand Expand Monoclonal Colonies ScreenClones->Expand Validate Characterize Clones: - Western Blot (Expression) - Enzyme Assay (Activity) Expand->Validate Cryo Cryopreserve Master & Working Cell Banks Validate->Cryo Study Proceed with DCAT Maleate Studies Validate->Study

Caption: Experimental workflow for stable cell line generation.

Detailed Experimental Protocols

Protocol 1: Determination of Selection Antibiotic Concentration (Kill Curve)

Objective: To determine the minimum concentration of the selection antibiotic (e.g., G418, Puromycin) required to kill all non-transfected host cells within a 10-14 day period.[9][10]

Materials:

  • Host cell line (e.g., CHO-K1, HEK293)

  • Complete growth medium

  • Selection antibiotic (e.g., G418 Disulfate)

  • 24-well tissue culture plates

  • Trypsin-EDTA, PBS

Procedure:

  • The day before starting, seed the host cells at a density that will result in approximately 80% confluency the next day in a 24-well plate.[10] This ensures the cells are in an exponential growth phase.[10]

  • Prepare a series of antibiotic concentrations in complete growth medium. For G418, a typical range is 0, 100, 200, 400, 600, 800, 1000, and 1200 µg/mL.[9]

  • Aspirate the old medium from the cells and replace it with 500 µL of the medium containing the different antibiotic concentrations. Include a "no antibiotic" control well.

  • Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂).

  • Observe the cells microscopically every 2-3 days.

  • Replace the selective medium every 3-4 days to maintain pressure, as the antibiotic can be metabolized by the cells.[9][11]

  • Record the cell viability over 10-14 days. The optimal concentration for selection is the lowest concentration that results in 100% cell death within this timeframe, while the cells in the control well remain healthy.

Protocol 2: Transfection of Host Cells

Objective: To introduce the N-methyltransferase expression vector into the host cell line.

Materials:

  • Host cells at 80-90% confluency

  • High-purity plasmid DNA (NMT gene in an expression vector with a selectable marker)

  • Transfection reagent (e.g., Lipofectamine™ 3000, FuGENE® 6)

  • Serum-free medium (e.g., Opti-MEM™)

Procedure:

  • One day prior to transfection, seed the host cells in 6-well plates to be 80-90% confluent on the day of transfection.

  • On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. Typically, this involves diluting the plasmid DNA and the reagent in separate tubes of serum-free medium, then combining them and incubating at room temperature for 15-20 minutes.[11]

  • Add the DNA-lipid complexes drop-wise to the cells in the 6-well plate.

  • Incubate for 24-48 hours under standard conditions to allow for gene uptake and expression of the antibiotic resistance protein.[12] After this period, the cells are ready for selection.

Protocol 3: Selection and Clonal Isolation

Objective: To select for cells that have stably integrated the plasmid and to isolate single-cell clones.

Materials:

  • Transfected cells from Protocol 3.2

  • Complete growth medium with the predetermined selection antibiotic concentration.

  • 96-well tissue culture plates.

Procedure:

  • Selection: 48 hours post-transfection, detach the cells and passage them into a larger flask with selection medium.[13] Continue to culture the cells, replacing the medium every 3-4 days.[14] Most cells will die off within the first week.[15] The surviving cells, which have integrated the plasmid, will begin to form resistant colonies.

  • Clonal Isolation (Limiting Dilution): a. Once a healthy population of resistant cells (a polyclonal pool) is established, detach the cells and perform a cell count. b. Dilute the cell suspension to a final concentration of 0.5-1 cell per 100 µL in selection medium.[14] c. Dispense 100 µL of the cell suspension into each well of two to three 96-well plates.[16] d. Incubate the plates and monitor for colony formation over 1-3 weeks. e. Microscopically inspect the plates and identify wells that contain only a single colony, indicating they arose from a single cell.[14]

  • Expansion: Once single colonies are identified and have grown to a sufficient size, carefully detach the cells from each well and transfer them to a 24-well plate, then progressively to larger flasks for expansion.[16] Maintain selection pressure during the initial expansion phases.

Protocol 4: Characterization of Stable Clones

Objective: To verify the expression and activity of the N-methyltransferase in the expanded monoclonal cell lines.

A. Western Blot for Protein Expression:

  • Grow several promising clones to 80-90% confluency in 6-well plates. Include non-transfected host cells as a negative control.

  • Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.

  • Separate 20-30 µg of total protein from each clone by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody specific to the N-methyltransferase, followed by a suitable HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and imaging system. A band at the expected molecular weight of the N-methyltransferase confirms expression.

B. Enzyme Activity Assay:

  • Prepare cell lysates from the top-expressing clones identified by Western Blot.

  • Perform an N-methyltransferase activity assay. This typically involves incubating the cell lysate with a known substrate, the methyl donor S-adenosylmethionine (SAM), and buffer.

  • The reaction measures the formation of the methylated product or the co-product S-adenosylhomocysteine (SAH). This can be quantified by various methods, including HPLC, mass spectrometry, or radiometric assays.[17]

  • Calculate the specific activity (e.g., in nmol/min/mg protein) for each clone. Select the clone with the highest stable expression and activity for cryopreservation and subsequent studies.

Data Presentation

Quantitative data should be clearly organized to facilitate the selection of the best clones.

Table 1: Kill Curve Results for CHO-K1 Cells with G418

G418 Conc. (µg/mL) Day 3 (% Viability) Day 7 (% Viability) Day 10 (% Viability) Day 14 (% Viability)
0 100% 100% 100% 100%
200 85% 60% 45% 30%
400 60% 25% 10% 5%
600 40% 10% 0% 0%
800 25% 5% 0% 0%
1000 10% 0% 0% 0%

Based on this data, 600 µg/mL is the optimal concentration for selection.

Table 2: Characterization of N-Methyltransferase Stable Clones

Clone ID Relative Expression Level (Western Blot Densitometry) Specific Activity (pmol/min/mg) Doubling Time (hours)
Clone A5 1.00 (Normalized) 150.2 ± 12.5 24.5
Clone B2 0.65 95.8 ± 8.9 23.8
Clone C11 1.85 288.4 ± 21.0 25.1
Clone D7 2.50 410.6 ± 30.1 24.7
Wild Type 0.00 < 1.0 24.1

Clone D7 was selected for further studies due to its high expression and specific activity.

N-Methyltransferase Metabolic Pathway

N-methyltransferases catalyze the methylation of substrates by transferring a methyl group from the universal methyl donor, S-adenosylmethionine (SAM). This reaction produces the methylated substrate and S-adenosylhomocysteine (SAH).[4][18] The generated SAH is then recycled back to SAM through the methionine cycle. The stable cell line developed through this protocol can be used to determine if this compound acts as a substrate for the expressed NMT.

G SAM S-Adenosylmethionine (SAM) NMT N-Methyltransferase (Expressed Enzyme) SAM->NMT Methyl Donor SAH S-Adenosylhomocysteine (SAH) MethionineCycle Methionine Cycle (Regenerates SAM) SAH->MethionineCycle NMT->SAH Co-product Product Methylated DCAT (Metabolite) NMT->Product Product Substrate This compound (Substrate) Substrate->NMT Binds to Enzyme MethionineCycle->SAM Regeneration

Caption: N-Methyltransferase (NMT) metabolic pathway.

Conclusion

This application note provides a detailed, step-by-step methodology for the successful development of a stable cell line expressing a functional N-methyltransferase. By following these protocols for antibiotic titration, transfection, clonal selection, and characterization, researchers can generate a highly reliable and reproducible in vitro tool. Such a cell line is invaluable for investigating the metabolic fate of new drug candidates like this compound, enabling detailed studies on metabolic pathways, enzyme kinetics, and potential drug-drug interactions. The resulting data is critical for making informed decisions throughout the drug discovery and development pipeline.

References

Application Notes and Protocols for Fluorescence-Based Measurement of Diacylglycerol Acyltransferase (DGAT) Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diacylglycerol acyltransferase (DGAT) is a key enzyme in triglyceride (TG) synthesis, catalyzing the final step where a fatty acyl-CoA is esterified to a diacylglycerol (DAG).[1][2][3] This pathway is a central target for research in metabolic diseases such as obesity and type 2 diabetes. Traditional assays for DGAT activity have relied on the use of radiolabeled substrates, which are costly and pose safety concerns.[1][2][4] This document details a sensitive and cost-effective fluorescence-based assay for measuring DGAT activity in vitro. The assay utilizes fluorescently labeled substrates, offering a safer and more economical alternative to radioactive methods.[1][2]

The principle of this assay is the substitution of a radiolabeled acyl-CoA with a fluorescently tagged acyl-CoA, such as NBD-palmitoyl CoA.[1][2] DGAT utilizes this fluorescent substrate and a diacylglycerol to produce a fluorescent triglyceride (NBD-TG). The product is then separated from the substrate by thin-layer chromatography (TLC) and quantified using a fluorescence imaging system.[1][2] This method has been shown to be reliable and adaptable for various acyltransferase enzymes.[1][5]

Signaling Pathway

The following diagram illustrates the central role of DGAT in the final step of triglyceride synthesis.

DGAT_Pathway cluster_enzyme Enzyme AcylCoA Fatty Acyl-CoA DGAT DGAT AcylCoA->DGAT DAG 1,2-Diacylglycerol DAG->DGAT TG Triglyceride DGAT->TG CoA CoA-SH DGAT->CoA

Caption: DGAT catalyzes the formation of triglycerides from fatty acyl-CoA and diacylglycerol.

Experimental Protocols

This section provides a detailed methodology for a fluorescence-based DGAT activity assay.

Materials and Reagents:

ReagentSupplierCatalog Number
NBD-palmitoyl CoACommercially Availablee.g., Avanti Polar Lipids
1,2-Dioleoyl-sn-glycerol (DOG)Commercially Availablee.g., Sigma-Aldrich
Tris-HClStandard Laboratory Supplier-
MgCl₂Standard Laboratory Supplier-
Bovine Serum Albumin (BSA)Standard Laboratory Supplier-
ChloroformStandard Laboratory Supplier-
MethanolStandard Laboratory Supplier-
TLC Plates (Silica Gel G)Commercially Availablee.g., MilliporeSigma

Instrumentation:

InstrumentPurpose
Fluorescence Microplate ReaderQuantification of fluorescent product
TLC Developing ChamberSeparation of lipids
Molecular Imager with Fluorescence DetectionVisualization and quantification of TLC plate
Water Bath or IncubatorReaction incubation
CentrifugeSample preparation

Protocol:

  • Preparation of Master Mix:

    • For each reaction, prepare a master mix containing the components listed in the table below.

    • Protect the master mix from light due to the light-sensitive nature of the NBD fluorescent probe.[1]

  • Enzyme Reaction:

    • Aliquot 150 µl of the master mix into microcentrifuge tubes.

    • Pre-incubate the tubes at 37°C for 2 minutes.[1]

    • Initiate the reaction by adding 50 µl of the protein sample (e.g., cell or tissue lysate). A typical protein concentration is 50 µg per assay.[1]

    • Incubate the reaction at 37°C for 10 minutes with occasional shaking.[1]

  • Lipid Extraction:

    • Stop the reaction by adding 500 µl of chloroform:methanol (2:1, v/v).

    • Vortex the tubes thoroughly and centrifuge at 14,000 rpm for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Thin-Layer Chromatography (TLC):

    • Spot the extracted lipids onto a silica gel TLC plate.

    • Develop the TLC plate in a chamber with a solvent system of chloroform:methanol:acetic acid (90:10:1, v/v/v).

    • Allow the plate to air dry completely.

  • Fluorescence Detection and Quantification:

    • Visualize the fluorescent spots on the TLC plate using a molecular imager capable of fluorescence detection.

    • The fluorescent product, NBD-TG, will migrate to a position corresponding to a triglyceride standard.

    • Quantify the fluorescence intensity of the NBD-TG spot. The activity can be expressed as pmol of NBD-TG formed per mg of protein per minute.

Experimental Workflow

The following diagram outlines the major steps of the fluorescence-based DGAT assay.

DGAT_Workflow start Start prep_mix Prepare Master Mix (NBD-palmitoyl CoA, DOG, Buffer) start->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_sample Add Protein Sample pre_incubate->add_sample incubate Incubate at 37°C add_sample->incubate stop_reaction Stop Reaction & Extract Lipids (Chloroform:Methanol) incubate->stop_reaction separate_lipids Separate Lipids by TLC stop_reaction->separate_lipids detect_fluorescence Detect & Quantify NBD-TG (Fluorescence Imager) separate_lipids->detect_fluorescence end_node End detect_fluorescence->end_node

Caption: Workflow for the fluorescence-based DGAT activity assay.

Data Presentation

Table 1: Master Mix Composition

ComponentStock ConcentrationVolume per Reaction (µl)Final Concentration
Tris-HCl (pH 7.6)1 M20100 mM
MgCl₂1 M420 mM
1,2-Dioleoyl-sn-glycerol (DOG)4 mM10200 µM
Bovine Serum Albumin (BSA)12.5 mg/ml100.625 mg/ml
NBD-palmitoyl CoA500 µM1025 µM
Water-96-
Total Master Mix Volume 150
Protein SampleVariable50Variable
Total Reaction Volume 200

Table 2: Assay Linearity

The assay has been shown to be linear with respect to both protein concentration and incubation time.[1]

ParameterRange
Protein Concentration0 - 100 µg per assay
Incubation Time0 - 20 minutes

Note: The optimal concentrations of substrates (NBD-palmitoyl CoA and DOG) and the amount of protein may need to be determined empirically for different enzyme sources and experimental conditions.[1] It is recommended to run appropriate controls, such as reactions without enzyme or without one of the substrates, to account for background fluorescence.[1][6]

References

Application Notes and Protocols: The Use of DCAT Maleate in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

A review of available literature and protocols for the application of DCAT Maleate in neuroscience research.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The investigation of novel compounds in primary neuron cultures is a cornerstone of neuropharmacology and drug discovery. Primary neurons provide a physiologically relevant in vitro model to assess the efficacy, mechanism of action, and potential neurotoxicity of new chemical entities. This document aims to provide a comprehensive overview of the use of a compound referred to as "this compound" in primary neuron cultures. However, a thorough review of the scientific literature and available protocols did not yield specific information for a compound with this designation.

The search results primarily provided general methodologies for establishing and maintaining primary neuron cultures from various sources, such as mouse hippocampus and embryonic chicken brains.[1][2][3] These protocols are essential for any study involving the application of therapeutic candidates to neurons. Additionally, the search retrieved information regarding the function and regulation of the dopamine transporter (DAT), a key protein in dopamine neurotransmission and a target for many psychoactive drugs.[4][5] The modulation of DAT activity is a critical area of research for conditions like Parkinson's disease, ADHD, and addiction. While the name "DCAT" might suggest a relationship to cathinone derivatives, which are known to interact with monoamine transporters, no direct evidence for "this compound" was found.

Given the absence of specific data for "this compound," this document will instead provide a generalized framework and protocols that researchers can adapt for the evaluation of novel compounds, potentially including "this compound," in primary neuron cultures.

General Experimental Workflow for Compound Evaluation in Primary Neuron Cultures

The following diagram outlines a typical workflow for assessing the effects of a novel compound on primary neurons.

experimental_workflow cluster_prep Phase 1: Culture Preparation cluster_treatment Phase 2: Compound Treatment cluster_assays Phase 3: Assays & Analysis cluster_data Phase 4: Data Interpretation prep_neurons Primary Neuron Isolation & Plating culture_maintenance Culture Maintenance (e.g., 4-21 DIV) prep_neurons->culture_maintenance Maturation treatment Treat Neurons with Varying Concentrations culture_maintenance->treatment compound_prep Prepare this compound Stock & Working Solutions compound_prep->treatment viability Viability/Toxicity Assays (e.g., LDH, MTT) treatment->viability functional Functional Assays (e.g., MEA, Calcium Imaging) treatment->functional molecular Molecular Analysis (e.g., Western Blot, qPCR) treatment->molecular data_analysis Data Analysis & Visualization viability->data_analysis functional->data_analysis molecular->data_analysis conclusion Conclusion & Next Steps data_analysis->conclusion signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus DAT Dopamine Transporter (DAT) DA_int Intracellular Dopamine DAT->DA_int D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition DA_ext Extracellular Dopamine DA_ext->DAT Reuptake DA_ext->D2R Binding cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_exp Gene Expression CREB->Gene_exp Transcription DCAT This compound (Hypothetical) DCAT->DAT Inhibition

References

Troubleshooting & Optimization

"improving DCAT Maleate solubility for cell-based assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with DCAT Maleate solubility for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound, also known as 5,6-Dichloro-2-aminotetralin maleate, is a chemical compound that has been investigated for its potential role in neurodegenerative diseases. Research suggests it may act by inhibiting N-methyl transferases, enzymes involved in the generation of neurotoxins.[1] The maleate salt form is utilized to enhance the compound's stability and solubility.[1]

Q2: I'm having trouble dissolving this compound for my cell-based assay. What is the recommended solvent?

This compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[1] For cell-based assays, it is standard practice to first prepare a concentrated stock solution in 100% DMSO. This stock solution can then be serially diluted to the final working concentration in your aqueous cell culture medium.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, and some are tolerant up to 1%.[2] It is highly recommended to perform a dose-response curve with DMSO alone on your specific cell line to determine the no-effect concentration.[1] For sensitive primary cells, it is advisable to use concentrations below 0.1%.[2]

Q4: Can I dissolve this compound directly in water or PBS?

While the maleate salt is intended to improve aqueous solubility, compounds like this compound are often still poorly soluble in aqueous solutions.[3][4] Direct dissolution in water, PBS, or cell culture medium is likely to result in low solubility and precipitation. The recommended method is to first dissolve it in an organic solvent like DMSO.

Q5: My this compound solution appears cloudy or has visible precipitate after diluting in cell culture medium. What should I do?

This indicates that the compound has precipitated out of solution, which can lead to inaccurate and unreliable results in your cell-based assay. Please refer to the troubleshooting guide below for steps to address this issue.

Troubleshooting Guide

Issue: Precipitation of this compound upon dilution in aqueous media.

This is a common issue with hydrophobic compounds. Here are several steps you can take to troubleshoot and resolve this problem:

1. Optimize the Stock Solution Concentration:

  • Problem: The stock solution concentration may be too high, leading to precipitation when diluted.

  • Solution: Try preparing a lower concentration stock solution in DMSO. This will result in a lower final concentration of the compound but may prevent precipitation.

2. Modify the Dilution Method:

  • Problem: Rapidly adding the DMSO stock to the aqueous medium can cause the compound to crash out of solution.

  • Solution: Instead of adding the stock solution directly to the full volume of medium, try adding the DMSO stock to a small volume of medium first, vortexing or mixing gently, and then adding this mixture to the rest of the medium. Another technique is to add the aqueous medium to the DMSO stock solution slowly while vortexing.

3. Utilize a Co-solvent or Surfactant:

  • Problem: The polarity difference between DMSO and the aqueous medium is too great.

  • Solution: In some cases, the use of a co-solvent or a non-ionic surfactant can help to improve solubility. However, the compatibility and potential toxicity of any additional solvent or surfactant on your specific cell line must be carefully evaluated.

4. Sonication:

  • Problem: The compound may not be fully dissolved in the initial stock solution or may have started to aggregate.

  • Solution: After preparing the stock solution in DMSO, you can try sonicating the solution for a few minutes in a water bath sonicator. This can help to break up any small aggregates and ensure complete dissolution.

5. Warm the Medium:

  • Problem: Solubility can be temperature-dependent.

  • Solution: Gently warming the cell culture medium to 37°C before adding the DMSO stock solution can sometimes improve solubility. Ensure the final solution is at the correct temperature before adding it to your cells.

Data Presentation

Table 1: Recommended Maximum DMSO Concentrations for Cell-Based Assays

Cell TypeRecommended Maximum DMSO ConcentrationNotes
Most Cell Lines0.5% (v/v)Some robust cell lines may tolerate up to 1%.[2]
Primary Cells< 0.1% (v/v)Primary cells are generally more sensitive to DMSO.[2]
General Use≤ 0.1% (v/v)Considered safe for the majority of cell lines with minimal effects on cell health and function.[1][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the appropriate volume of 100% sterile-filtered DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect for clarity: The final stock solution should be clear and free of any visible precipitate.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions and Dosing Cells

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile tubes for dilution

  • Pipettes and sterile tips

Procedure:

  • Determine the final desired concentration: Decide on the final concentrations of this compound you want to test in your cell-based assay.

  • Prepare intermediate dilutions (if necessary): For very low final concentrations, it may be necessary to prepare one or more intermediate dilutions of your 10 mM stock solution in 100% DMSO.

  • Dilute to the final working concentration:

    • Method A (Recommended): Add the required volume of the DMSO stock solution to a tube containing pre-warmed cell culture medium. Pipette up and down gently to mix. Ensure the final DMSO concentration does not exceed the tolerance limit of your cells.

    • Method B (Alternative): Add the pre-warmed cell culture medium to the tube containing the DMSO stock solution slowly while gently vortexing.

  • Visually inspect for precipitation: After preparing the final working solution, hold the tube up to a light source to check for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.

  • Dose the cells: Add the appropriate volume of the final working solution to your cell culture plates. Remember to include a vehicle control (cell culture medium with the same final concentration of DMSO as your treated wells).

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Store at -20°C/-80°C vortex->store dilute Dilute stock in cell culture medium store->dilute check Check for precipitation dilute->check add_to_cells Add to cells check->add_to_cells If clear cluster_stock cluster_stock check->cluster_stock If precipitate incubate Incubate add_to_cells->incubate analyze Analyze results incubate->analyze

Caption: Experimental workflow for preparing and using this compound in cell-based assays.

troubleshooting_logic start Precipitate observed in working solution? lower_stock Lower stock solution concentration start->lower_stock modify_dilution Modify dilution method (e.g., slow addition) start->modify_dilution sonicate Sonicate stock solution start->sonicate warm_medium Warm medium to 37°C start->warm_medium proceed Proceed with assay lower_stock->proceed modify_dilution->proceed sonicate->proceed warm_medium->proceed

Caption: Troubleshooting logic for addressing this compound precipitation.

signaling_pathway precursor Neurotoxin Precursor n_methyl N-methyl Transferase precursor->n_methyl neurotoxin Neurotoxin n_methyl->neurotoxin neuronal_damage Neuronal Damage neurotoxin->neuronal_damage dcat This compound dcat->inhibition

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

References

Technical Support Center: Optimizing DCAT Maleate (5,6-Dichloro-2-aminotetralin Maleate) Dosage and Treatment Duration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers: Information regarding the use of DCAT Maleate (5,6-Dichloro-2-aminotetralin Maleate) in cell culture is limited in publicly available scientific literature. The following troubleshooting guide and frequently asked questions have been developed based on general principles of cell culture and pharmacology to assist researchers in designing and optimizing their experiments. It is highly recommended to perform thorough dose-response and time-course studies for your specific cell line and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: Based on its chemical structure as a tetralin derivative, this compound is hypothesized to interact with neuronal signaling pathways. Tetralin compounds are known to have affinities for various receptors, including dopamine and serotonin receptors. However, the specific molecular targets and the precise mechanism of action for 5,6-Dichloro-2-aminotetralin Maleate have not been fully elucidated in published literature. Initial investigations suggest potential neuroprotective effects, but further research is required to confirm these activities and the underlying signaling cascades.

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: Due to the lack of established protocols, a conservative approach is recommended. A starting point for a dose-response study could be in the low micromolar (µM) range (e.g., 1-10 µM). It is crucial to perform a wide concentration range analysis to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.

Q3: How long should I treat my cells with this compound?

A3: The optimal treatment duration is highly dependent on the experimental question and the cell type. For initial studies, a time-course experiment is recommended. You might consider short-term (e.g., 24 hours), medium-term (e.g., 48 hours), and long-term (e.g., 72 hours or longer) exposure to identify the ideal window for observing the desired effect without inducing significant cytotoxicity.

Q4: How can I assess the cytotoxicity of this compound in my cell line?

A4: Standard cytotoxicity and viability assays are essential to determine the toxic concentration range of this compound. Commonly used methods include:

  • MTT or MTS Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating compromised membrane integrity.

  • Trypan Blue Exclusion Assay: A simple method to differentiate between viable and non-viable cells based on membrane permeability.

  • Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) allows for visualization and quantification of cell viability.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High Cell Death Even at Low Concentrations 1. Cell line is highly sensitive to the compound.2. Solvent toxicity (e.g., DMSO).3. Incorrect stock solution concentration.1. Perform a broader, lower-range dose-response curve (e.g., nanomolar to low micromolar range).2. Ensure the final solvent concentration in the culture medium is minimal and consistent across all treatments, including a vehicle control.3. Verify the weighing and dilution calculations for your stock solution. Prepare a fresh stock solution.
No Observable Effect at Any Concentration 1. The compound is not active in your specific cell model or for the endpoint being measured.2. Insufficient treatment duration.3. The compound has degraded.1. Consider using a different cell line or investigating alternative biological readouts.2. Extend the treatment duration in a time-course experiment.3. Prepare a fresh stock solution of this compound and store it appropriately (protected from light and at the recommended temperature).
Inconsistent or Variable Results 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Variability in treatment application.1. Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all experiments.2. Avoid using the outer wells of multi-well plates for treatments, or fill them with sterile PBS or medium to maintain humidity.3. Mix the treatment medium thoroughly before adding to the cells and ensure consistent timing of treatments.
Precipitation of the Compound in Culture Medium 1. The compound has low solubility in aqueous solutions.2. The concentration used exceeds the solubility limit.1. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium.2. Visually inspect the medium after adding the compound. If precipitation occurs, use a lower concentration. Consider using a solubilizing agent if compatible with your experimental system.

Experimental Protocols

Determining the Optimal Dosage of this compound using an MTT Assay

This protocol provides a general framework for determining the cytotoxic profile of this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Quantitative Data Summary

Since no specific experimental data for this compound is publicly available, a template table is provided below for researchers to populate with their own experimental results.

Table 1: Example of Cytotoxicity of this compound on [Cell Line Name] after 48-hour Treatment

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± [Your SD]
1[Your Mean] ± [Your SD]
5[Your Mean] ± [Your SD]
10[Your Mean] ± [Your SD]
25[Your Mean] ± [Your SD]
50[Your Mean] ± [Your SD]
100[Your Mean] ± [Your SD]

Visualizations

Hypothesized Signaling Pathway

The following diagram illustrates a generalized signaling pathway that could be investigated based on the potential neuroprotective effects of tetralin-based compounds. This is a hypothetical model and requires experimental validation for this compound.

G cluster_0 Cellular Environment This compound This compound Target Receptor Target Receptor This compound->Target Receptor Binds to Downstream Signaling Cascade Downstream Signaling Cascade Target Receptor->Downstream Signaling Cascade Activates/Inhibits Cellular Response Cellular Response Downstream Signaling Cascade->Cellular Response Leads to

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow for Dosage Optimization

This diagram outlines the logical flow of experiments to determine the optimal dosage and treatment duration for this compound.

G A Prepare this compound Stock Solution C Dose-Response Experiment (e.g., 0.1 - 100 µM) A->C B Determine Cell Seeding Density B->C E Assess Cytotoxicity (e.g., MTT, LDH assay) C->E D Time-Course Experiment (e.g., 24, 48, 72h) D->E F Determine Optimal Non-Toxic Concentration and Duration E->F G Proceed with Functional Assays F->G

Caption: Workflow for optimizing this compound treatment conditions.

"common challenges in working with DCAT Maleate"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DCAT Maleate (5,6-Dichloro-2-aminotetralin maleate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this Nicotinamide N-methyltransferase (NNMT) inhibitor in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and other valuable technical information.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the common name for 5,6-Dichloro-2-aminotetralin maleate. It functions as an inhibitor of Nicotinamide N-methyltransferase (NNMT). NNMT is an enzyme that plays a crucial role in regulating cellular metabolism and methylation processes. By inhibiting NNMT, this compound can modulate various downstream pathways, making it a valuable tool for research in areas such as neurodegenerative diseases, metabolic disorders, and oncology.

Q2: What are the primary downstream effects of NNMT inhibition by this compound?

A2: The inhibition of NNMT by this compound leads to several key downstream cellular effects. Primarily, it prevents the methylation of nicotinamide (a form of vitamin B3), which increases the cellular pool of nicotinamide available for the synthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular redox reactions and energy metabolism.[1] Additionally, NNMT inhibition can modulate cellular methylation pathways by affecting the levels of S-adenosylmethionine (SAM), the universal methyl donor.

Q3: In what solvents can I dissolve this compound?

A3: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2][3]

Q4: What is the recommended storage condition for this compound?

A4: For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. It is advisable to protect the compound from light.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in cell culture medium. - The final concentration of this compound exceeds its aqueous solubility. - The pH of the medium affects the solubility of the maleate salt.- Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to cells (ideally ≤ 0.5%). - Perform a solubility test at your desired final concentration in the specific cell culture medium before the experiment. - Consider adjusting the pH of your final solution, as maleate salts can exhibit pH-dependent solubility.[1]
Inconsistent or no observable effect in in vitro assays. - Degradation of this compound in stock solution or during the experiment. - Incorrect concentration used. - Low NNMT expression in the cell line.- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. - Confirm the concentration of your stock solution. - Perform a dose-response experiment to determine the optimal concentration. - Verify the expression level of NNMT in your experimental cell model.
Cell toxicity observed at expected effective concentrations. - The final concentration of the DMSO solvent is too high. - Off-target effects of the compound at high concentrations. - The maleate salt form may exhibit some cellular toxicity.- Ensure the final DMSO concentration is below the cytotoxic threshold for your cell line (typically < 0.5%).[2][3] - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your specific cell line. - Lower the concentration of this compound and/or reduce the incubation time.
Variability in experimental results. - Inconsistent preparation of this compound solutions. - pH fluctuations in the experimental setup affecting the compound's stability.- Use a consistent protocol for preparing and diluting the compound. - Ensure the pH of the buffers and media used is stable throughout the experiment. The stability of maleate salts can be pH-sensitive.[1]

Quantitative Data Summary

PropertyValue/RangeNotes
Molecular Formula C₁₄H₁₅Cl₂NO₄For 5,6-Dichloro-2-aminotetralin maleate
Recommended Solvent Dimethyl Sulfoxide (DMSO)For preparation of stock solutions.
Recommended Final DMSO Concentration in Cell Culture ≤ 0.5% (v/v)To avoid solvent-induced cytotoxicity.[2][3]
Storage Conditions Solid: -20°C Stock Solution (in DMSO): -20°C or -80°CProtect from light and moisture.

Experimental Protocols

General Protocol for In Vitro NNMT Inhibition Assay

This protocol is a general guideline based on commercially available NNMT inhibitor screening kits and can be adapted for use with this compound.

Materials:

  • This compound

  • Recombinant NNMT enzyme

  • S-adenosylmethionine (SAM)

  • Nicotinamide

  • Assay Buffer

  • Detection Reagent (e.g., a probe that fluoresces upon reacting with a product of the enzymatic reaction)

  • 96-well plate (black plates are often preferred for fluorescence assays)

  • Fluorescence plate reader

Procedure:

  • Prepare this compound dilutions: Prepare a series of dilutions of this compound in assay buffer from a concentrated DMSO stock. Include a vehicle control (DMSO only).

  • Enzyme and Substrate Preparation: Prepare a master mix containing the NNMT enzyme, nicotinamide, and SAM in the assay buffer according to the kit manufacturer's instructions.

  • Reaction Initiation: Add the this compound dilutions or vehicle control to the wells of the 96-well plate.

  • Add the enzyme/substrate master mix to each well to start the reaction.

  • Incubation: Incubate the plate at the temperature and for the duration specified in the assay kit protocol (e.g., 37°C for 30-60 minutes).

  • Detection: Stop the reaction (if necessary, as per the kit instructions) and add the detection reagent.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

  • Data Analysis: Calculate the percent inhibition of NNMT activity for each concentration of this compound compared to the vehicle control.

General Protocol for Cell-Based Assays

Materials:

  • Cells of interest cultured in appropriate media

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • 96-well cell culture plates

  • Reagents for the desired downstream assay (e.g., cell viability assay, NAD+ quantification kit, etc.)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Treatment: The following day, treat the cells with various concentrations of this compound by diluting the DMSO stock solution directly into the cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: After incubation, perform the desired assay, such as:

    • Cell Viability Assay (MTT): To assess cytotoxicity.

    • NAD+ Level Quantification: To measure changes in cellular NAD+ levels.

    • Western Blot: To analyze the expression of proteins in related pathways.

    • Gene Expression Analysis (qPCR): To measure changes in the transcription of target genes.

Visualizations

NNMT_Inhibition_Pathway cluster_NNMT_reaction NNMT Catalyzed Reaction DCAT_Maleate This compound (5,6-Dichloro-2-aminotetralin maleate) NNMT NNMT (Nicotinamide N-methyltransferase) DCAT_Maleate->NNMT Inhibits MNA 1-Methylnicotinamide NNMT->MNA SAH SAH (S-adenosylhomocysteine) NNMT->SAH Nicotinamide Nicotinamide Nicotinamide->NNMT NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage Enters SAM SAM (S-adenosylmethionine) SAM->NNMT Methylation Cellular Methylation SAM->Methylation Donates Methyl Group SAH->Methylation Feedback NAD NAD+ NAD_Salvage->NAD

Caption: Mechanism of Action of this compound as an NNMT Inhibitor.

experimental_workflow start Start prep_stock Prepare this compound Stock Solution in DMSO start->prep_stock treat_cells Treat Cells with This compound Dilutions prep_stock->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate analysis Downstream Analysis incubate->analysis viability Cell Viability Assay (e.g., MTT) analysis->viability nad_quant NAD+ Quantification analysis->nad_quant western Western Blot analysis->western end End viability->end nad_quant->end western->end

Caption: General Experimental Workflow for Cell-Based Assays.

troubleshooting_logic start Inconsistent Results? check_solubility Check for Precipitation in Media start->check_solubility precip_yes Precipitate Observed check_solubility->precip_yes Yes precip_no No Precipitate check_solubility->precip_no No sol_action Lower Concentration or Optimize Solvent/pH precip_yes->sol_action check_toxicity Assess Cell Viability (e.g., MTT Assay) precip_no->check_toxicity toxic_yes Toxicity Observed check_toxicity->toxic_yes Yes toxic_no No Toxicity check_toxicity->toxic_no No toxic_action Lower Concentration or Reduce Incubation Time toxic_yes->toxic_action check_compound Verify Compound Integrity (Fresh Stock) toxic_no->check_compound compound_ok Compound is Fresh check_compound->compound_ok Fresh Stock compound_action Prepare Fresh Stock Solution check_compound->compound_action Old Stock check_target Confirm NNMT Expression in Cell Line compound_ok->check_target

Caption: Troubleshooting Logic for Inconsistent Experimental Results.

References

Technical Support Center: Troubleshooting DCAT Maleate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with DCAT Maleate (Dexchlorpheniramine Maleate).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or Dexchlorpheniramine Maleate, is a first-generation antihistamine. Its primary mechanism of action is as an antagonist of the histamine H1 receptor.[1] By binding to the H1 receptor, it blocks the action of histamine, which is a key mediator of allergic and inflammatory responses.

Q2: I'm observing high variability between replicate wells in my cell-based assay. What are the potential causes?

A2: High variability in cell-based assays can stem from several factors. One of the most common is inconsistent cell seeding, leading to different cell numbers in each well. Another factor can be the "edge effect," where wells on the periphery of the plate evaporate more quickly, altering the concentration of reagents.[2] Finally, ensure your this compound stock solution is properly mixed before each dilution and that your pipetting technique is consistent.

Q3: My dose-response curve for this compound is not sigmoidal as expected. What could be the issue?

A3: A non-sigmoidal dose-response curve can indicate several problems. Firstly, the concentration range of this compound you are testing may be too narrow or not centered around the EC50/IC50. You may need to perform a wider range-finding experiment. Secondly, the compound may have precipitated out of solution at higher concentrations. Always check the solubility of this compound in your assay buffer. Lastly, at very high concentrations, some compounds can have off-target effects that interfere with the assay readout, leading to a distorted curve.

Q4: I'm seeing a lower-than-expected potency (higher EC50/IC50) for this compound in my experiments. Why might this be happening?

A4: A decrease in observed potency can be due to degradation of the this compound compound. Ensure it is stored correctly, protected from light and moisture. Another possibility is the presence of interfering substances in your assay medium, such as serum proteins that can bind to the compound and reduce its effective concentration. It is also important to verify the passage number of your cells, as cellular responses can change over time in culture.[3]

Q5: Can the maleate salt form of the compound affect my experiments?

A5: Yes, the maleate salt can slightly alter the molecular weight of the compound, which is important for calculating molar concentrations. Always use the full molecular weight of this compound for accurate solution preparation. The salt can also affect the pH of your stock solution, so it is good practice to buffer your final assay solutions appropriately.

Troubleshooting Guides

Inconsistent Results in a Histamine H1 Receptor Competitive Binding Assay

This guide addresses common issues when using this compound as a competitor in a radioligand binding assay for the H1 receptor.

Problem: High non-specific binding. Possible Causes & Solutions:

  • Insufficient blocking: Ensure you are using an appropriate blocking agent (e.g., BSA) in your assay buffer to prevent the radioligand from binding to non-receptor components.

  • Radioligand concentration too high: Use a concentration of radioligand that is at or below its Kd for the H1 receptor.

  • Inadequate washing: Increase the number or duration of wash steps to more effectively remove unbound radioligand.

Problem: Low specific binding. Possible Causes & Solutions:

  • Low receptor expression: Use a cell line known to express the H1 receptor at high levels or consider transfecting a suitable cell line.

  • Degraded radioligand: Check the expiration date and storage conditions of your radioligand.

  • Incorrect assay conditions: Optimize pH, temperature, and incubation time for the binding assay.

Variability in a Cell-Based Functional Assay (e.g., Calcium Flux)

This guide provides troubleshooting for assays measuring the functional effect of this compound on H1 receptor signaling.

Problem: High background signal in "no histamine" control wells. Possible Causes & Solutions:

  • Cell stress: Cells may be over-confluent or have been handled too aggressively, leading to spontaneous signaling. Ensure gentle handling and optimal cell density.

  • Contamination: Mycoplasma or other microbial contamination can affect cell health and signaling.[2] Regularly test your cell cultures.

  • Assay buffer components: Some buffer components may autofluoresce or activate the cells. Test each component individually.

Problem: Inconsistent response to histamine stimulation. Possible Causes & Solutions:

  • Desensitization of receptors: Prolonged exposure to low levels of histamine (e.g., from serum in the media) can desensitize the H1 receptors. Consider serum-starving the cells before the experiment.

  • Inconsistent cell health: As mentioned earlier, variability in cell health across the plate will lead to inconsistent responses.

  • Reagent preparation: Ensure fresh dilutions of histamine and this compound are prepared for each experiment from a validated stock.

Data Presentation

Table 1: Example of Inconsistent this compound IC50 Values in a Competitive Binding Assay

Experiment #This compound IC50 (nM)AnalystCell Passage #Notes
115.2A5
235.8A15High variability between replicates.
314.7B6
428.9B16Used a new lot of radioligand.

Table 2: Troubleshooting Checklist for a Calcium Flux Assay

CheckpointStatus (Pass/Fail)Corrective Action
Cell DensityPass
Mycoplasma TestPass
Reagent PreparationFailPrepare fresh dilutions from a new stock.
Plate Reader SettingsPass
Incubation TimesPass

Experimental Protocols

Protocol 1: Histamine H1 Receptor Competitive Binding Assay
  • Cell Membrane Preparation: Harvest cells expressing the H1 receptor and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a suitable H1 receptor radioligand (e.g., [3H]-mepyramine), and varying concentrations of this compound or a control compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 of this compound by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based Calcium Flux Assay
  • Cell Plating: Seed cells expressing the H1 receptor into a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a short period.

  • Histamine Stimulation: Place the plate in a fluorescence plate reader and add a fixed concentration of histamine to all wells (except for negative controls).

  • Signal Detection: Measure the fluorescence intensity over time to detect changes in intracellular calcium levels.

  • Data Analysis: Calculate the inhibitory effect of this compound on the histamine-induced calcium flux and determine its IC50.

Visualizations

cluster_0 Initial Observation cluster_1 Potential Causes cluster_2 Troubleshooting Steps Inconsistent Results Inconsistent Results Cell-based Assay Cell-based Assay Inconsistent Results->Cell-based Assay Binding Assay Binding Assay Inconsistent Results->Binding Assay Cell Health & Density Cell Health & Density Cell-based Assay->Cell Health & Density Pipetting & Technique Pipetting & Technique Cell-based Assay->Pipetting & Technique Reagent Integrity Reagent Integrity Binding Assay->Reagent Integrity Assay Conditions Assay Conditions Binding Assay->Assay Conditions Check this compound Stock Check this compound Stock Reagent Integrity->Check this compound Stock Optimize Incubation/Wash Optimize Incubation/Wash Assay Conditions->Optimize Incubation/Wash Validate Cell Passage # Validate Cell Passage # Cell Health & Density->Validate Cell Passage # Calibrate Pipettes Calibrate Pipettes Pipetting & Technique->Calibrate Pipettes

Caption: Troubleshooting workflow for inconsistent results.

Start Start Seed Cells Seed Cells Start->Seed Cells Incubate Overnight Incubate Overnight Seed Cells->Incubate Overnight Load with Calcium Dye Load with Calcium Dye Incubate Overnight->Load with Calcium Dye Add this compound Add this compound Load with Calcium Dye->Add this compound Add Histamine Add Histamine Add this compound->Add Histamine Measure Fluorescence Measure Fluorescence Add Histamine->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data End End Analyze Data->End Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Activates This compound This compound This compound->H1 Receptor Blocks Gq/11 Protein Gq/11 Protein H1 Receptor->Gq/11 Protein Phospholipase C Phospholipase C Gq/11 Protein->Phospholipase C PIP2 PIP2 Phospholipase C->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Release Calcium Release IP3->Calcium Release

References

"minimizing DCAT Maleate off-target effects in cellular models"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DCAT Maleate. This resource is designed to help researchers, scientists, and drug development professionals minimize off-target effects and troubleshoot common issues encountered when using this compound in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-targets?

This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. However, kinase profiling studies have revealed off-target activity against other kinases, most notably the Platelet-Derived Growth Factor Receptor (PDGFR) and the non-receptor tyrosine kinase c-Src. These off-target effects can lead to unintended biological consequences in cellular models.

Q2: How can I determine the optimal concentration of this compound to minimize off-target effects?

To minimize off-target effects, it is crucial to use the lowest concentration of this compound that elicits the desired on-target phenotype. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for EGFR inhibition in your specific cell line. It is also advisable to assess the IC50 for known off-targets to establish a therapeutic window.

Q3: What are some common phenotypic changes that might indicate off-target effects of this compound?

Off-target effects can manifest in various ways, including unexpected changes in cell morphology, proliferation rates, or the activation state of signaling pathways unrelated to EGFR. For instance, inhibition of PDGFR could affect cell migration and proliferation in certain cell types, while c-Src inhibition might impact cell adhesion and invasion.

Q4: Are there alternative or complementary approaches to validate that the observed effects are on-target?

Yes, several strategies can be employed to validate on-target activity. These include using a structurally unrelated EGFR inhibitor to see if it phenocopies the effects of this compound. Additionally, genetic approaches such as RNA interference (e.g., siRNA or shRNA) to deplete EGFR can help confirm that the observed phenotype is a direct result of inhibiting the intended target. Rescue experiments, where a drug-resistant mutant of the target is expressed, can also be a powerful validation tool.

Troubleshooting Guides

ProblemPossible CauseSuggested Solution
Unexpectedly high cell toxicity at concentrations that should be specific for the primary target. The cell line may have a high dependence on one of the off-target kinases for survival.Perform a cell viability assay with a concentration range of this compound. Compare the toxicity profile with that of a more specific inhibitor for the suspected off-target kinase.
The observed phenotype does not match the known function of the primary target. The phenotype may be driven by inhibition of an off-target kinase.Use techniques like Western blotting to probe the phosphorylation status of known off-targets at the effective concentration of this compound.
Inconsistent results between different cell lines. Cell lines can have varying expression levels and dependencies on the primary and off-target kinases.Characterize the expression levels of the primary target and key off-targets in the cell lines being used. This can be done by Western blotting or qPCR.
Difficulty in reproducing results from the literature. Experimental conditions such as cell density, serum concentration in the media, and passage number can influence the cellular response to kinase inhibitors.Standardize all experimental parameters. Ensure that the cell line has been recently authenticated and is free from contamination.
Quantitative Data Summary
CompoundTargetIC50 (nM)
This compound EGFR 15
PDGFRβ250
c-Src800
Compound X (Alternative EGFR Inhibitor) EGFR 25
PDGFRβ> 10,000
c-Src> 10,000
Compound Y (PDGFR Inhibitor) PDGFRβ10
EGFR> 5,000
c-Src> 5,000

Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target IC50 in Cells
  • Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and control compounds in the appropriate vehicle (e.g., DMSO).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the diluted compounds. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired time (e.g., 1-2 hours for signaling inhibition, 72 hours for proliferation).

  • Lysis and Western Blotting (for signaling):

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probe with antibodies against the phosphorylated and total forms of the target kinases (e.g., p-EGFR, EGFR, p-PDGFR, PDGFR).

    • Quantify band intensities to determine the IC50 for inhibition of phosphorylation.

  • Cell Viability Assay (for proliferation):

    • Add a viability reagent (e.g., CellTiter-Glo®) to the wells.

    • Measure luminescence or absorbance according to the manufacturer's instructions.

    • Normalize the data to the vehicle-only control and fit a dose-response curve to determine the IC50 for cell proliferation.

Protocol 2: Washout Experiment to Distinguish Specific vs. Toxic Effects
  • Treatment: Treat cells with this compound at a concentration that produces the phenotype of interest for a defined period (e.g., 24 hours).

  • Washout: Remove the compound-containing medium. Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Recovery: Add fresh, compound-free medium to the cells.

  • Monitoring: Monitor the cells over time (e.g., 24, 48, 72 hours) to see if the phenotype is reversible. Reversibility suggests a specific, on-target effect, while irreversibility may indicate a non-specific toxic effect.

Visualizations

cluster_0 This compound Action cluster_1 On-Target Pathway cluster_2 Off-Target Pathways This compound This compound EGFR EGFR This compound->EGFR Inhibits PDGFR PDGFR This compound->PDGFR Inhibits (weaker) c-Src c-Src This compound->c-Src Inhibits (weaker) Downstream Signaling A Downstream Signaling A EGFR->Downstream Signaling A Desired Phenotype Desired Phenotype Downstream Signaling A->Desired Phenotype Downstream Signaling B Downstream Signaling B PDGFR->Downstream Signaling B c-Src->Downstream Signaling B Unintended Phenotype Unintended Phenotype Downstream Signaling B->Unintended Phenotype

Caption: On- and off-target signaling of this compound.

cluster_workflow Experimental Workflow start Observe Unexpected Phenotype dose_response Perform Dose-Response (On- vs. Off-Target IC50) start->dose_response is_off_target Is Phenotype at Off-Target Concentration? dose_response->is_off_target validate Validate with Orthogonal Approaches is_off_target->validate No conclusion_off Phenotype is Off-Target is_off_target->conclusion_off Yes siRNA siRNA/shRNA Knockdown of Primary Target validate->siRNA alt_inhibitor Use Structurally Unrelated Inhibitor of Primary Target validate->alt_inhibitor rescue Rescue with Drug-Resistant Mutant of Primary Target validate->rescue conclusion_on Phenotype is On-Target siRNA->conclusion_on alt_inhibitor->conclusion_on rescue->conclusion_on

Caption: Workflow for identifying off-target effects.

cluster_troubleshooting Troubleshooting Logic start Inconsistent Results check_params Standardize Experimental Parameters? (Cell density, serum, passage #) start->check_params standardize Standardize and Repeat check_params->standardize No check_cells Authenticate Cell Line? (Mycoplasma, identity) check_params->check_cells Yes standardize->start authenticate Authenticate and Use Low Passage Cells check_cells->authenticate No check_reagents Validate Reagents? (Compound stability, antibody specificity) check_cells->check_reagents Yes authenticate->start validate_reagents Validate Reagents check_reagents->validate_reagents No resolved Problem Resolved check_reagents->resolved Yes validate_reagents->start

Caption: Troubleshooting inconsistent experimental results.

Technical Support Center: Addressing Cytotoxicity of DCAT Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the cytotoxic effects of DCAT Maleate, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing high cytotoxicity with this compound in our cell line. What are the initial troubleshooting steps?

A1: High cytotoxicity can stem from several factors. Begin by verifying the following:

  • Compound Concentration: Ensure the final concentration of this compound in your assay is accurate. Serial dilution errors are a common source of unexpectedly high concentrations.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be cytotoxic at certain concentrations. Run a solvent control to assess its effect on cell viability.[1]

  • Cell Health and Density: Ensure your cells are healthy, in the exponential growth phase, and plated at the optimal density. Over-confluent or unhealthy cells can be more susceptible to cytotoxic effects.[2]

  • Incubation Time: The duration of exposure to this compound can significantly impact cytotoxicity. Consider running a time-course experiment to determine the optimal incubation period.

Q2: How can we differentiate between a true cytotoxic effect of this compound and an experimental artifact?

A2: To distinguish between true cytotoxicity and artifacts, it's crucial to include proper controls in your experiment.[3] These should include:

  • Untreated Cells (Negative Control): Establishes the baseline cell viability.

  • Vehicle Control (Solvent Control): Cells treated with the same concentration of the solvent used to dissolve this compound.

  • Positive Control: A compound known to induce cytotoxicity in your cell line, which confirms the assay is working correctly.

  • Media-Only Control (Blank): Helps to subtract background absorbance or fluorescence.[1]

Additionally, consider using a secondary, mechanistically different cytotoxicity assay to confirm your initial findings.

Q3: What are the most common assays to quantify the cytotoxicity of this compound?

A3: Several assays can be used to measure cytotoxicity, each with a different principle:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[4][5]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[6][7][8]

  • Neutral Red Uptake Assay: Assesses the ability of viable cells to incorporate and bind the neutral red dye in their lysosomes.[9][10][11]

The choice of assay can depend on the suspected mechanism of cytotoxicity and the specific experimental setup.

Q4: Can the formulation of this compound influence its cytotoxic effects?

A4: Yes, the formulation can significantly impact the compound's solubility, stability, and delivery to the cells, which in turn can affect its cytotoxicity. For poorly soluble compounds, aggregation can lead to non-specific toxic effects.[12] Exploring different solvent systems or using solubilizing agents may help mitigate these effects. However, it is crucial to test the toxicity of the formulation components themselves.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting high cytotoxicity observed with this compound.

Step 1: Initial Assessment and Control Verification

Before making significant changes to your experimental protocol, carefully review your existing data and experimental setup.

  • Data Review: Analyze your dose-response curves. Is the cytotoxicity observed at all concentrations, or only at the highest ones? Is the effect gradual or a sharp drop-off?

  • Control Analysis:

    • Vehicle Control: Is there any significant cell death in the vehicle control wells compared to the untreated wells? If so, the solvent concentration may be too high.

    • Positive Control: Did the positive control induce the expected level of cytotoxicity? If not, there may be an issue with the assay itself.

  • Visual Inspection: Observe the cells under a microscope. Do you see morphological changes consistent with cytotoxicity (e.g., rounding, detachment, membrane blebbing)?[13]

Step 2: Optimizing Experimental Parameters

If the initial assessment does not reveal obvious errors, the next step is to optimize your experimental parameters.

  • Concentration Range: If high cytotoxicity is seen across all tested concentrations, consider shifting your concentration range lower. A wider range of dilutions can help identify a non-toxic concentration range.

  • Incubation Time: Reduce the incubation time. A shorter exposure to this compound may reveal a therapeutic window that is missed with longer incubation periods.

  • Cell Density: Optimize the cell seeding density. Cells that are too sparse or too confluent can respond differently to cytotoxic agents.[12]

Step 3: Investigating Compound-Specific Effects

If optimization of experimental parameters does not resolve the issue, the cytotoxicity may be an inherent property of this compound at high concentrations.

  • Mechanism of Action: If the mechanism of action of this compound is known, consider if the observed cytotoxicity is consistent with its biological activity.

  • Alternative Cell Lines: Test the cytotoxicity of this compound in different cell lines. Some cell lines may be more resistant to its effects.

  • Formulation Strategies: For compounds with poor solubility, consider alternative formulation strategies to improve solubility and reduce aggregation. This could involve using different solvents, co-solvents, or encapsulating the compound in nanoparticles.[14]

Data Presentation

Clear presentation of cytotoxicity data is essential for accurate interpretation. Below are examples of how to structure your data.

Table 1: Cytotoxicity of this compound on A549 Cells (MTT Assay)

This compound (µM)% Cell Viability (Mean ± SD)
0 (Untreated)100 ± 4.2
0 (Vehicle Control)98.5 ± 5.1
195.3 ± 3.8
1082.1 ± 6.3
5045.7 ± 7.9
10015.2 ± 4.5
2005.8 ± 2.1
Positive Control25.4 ± 3.3

Table 2: Comparison of Cytotoxicity Assays for this compound (IC50 Values)

AssayIC50 (µM)
MTT Assay52.3
LDH Release Assay61.8
Neutral Red Uptake Assay49.5

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.[4][15]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include untreated, vehicle, and positive controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[4]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH Cytotoxicity Assay Protocol

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[6][7]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the assay kit (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to a maximum LDH release control (cells lysed with a detergent).[3]

Neutral Red Uptake Assay Protocol

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[9][11]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Neutral Red Staining: After treatment, remove the culture medium and add medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Dye Extraction: Remove the staining solution, wash the cells with PBS, and add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells that have taken up the dye relative to the untreated control.

Visualizations

Troubleshooting Workflow for High Cytotoxicity

G start High Cytotoxicity Observed check_controls Review Experimental Controls (Vehicle, Positive, Negative) start->check_controls controls_ok Controls Appear Normal? check_controls->controls_ok check_params Verify Experimental Parameters (Concentration, Cell Density, Incubation Time) params_ok Parameters Correct? check_params->params_ok controls_ok->check_params Yes troubleshoot_assay Troubleshoot Assay Protocol (Reagents, Plate Reader) controls_ok->troubleshoot_assay No optimize_exp Optimize Experimental Conditions (Lower Concentration, Shorter Incubation) params_ok->optimize_exp No inherent_toxicity Investigate Inherent Compound Toxicity params_ok->inherent_toxicity Yes troubleshoot_assay->check_params optimize_exp->start mitigation Consider Mitigation Strategies (Alternative Formulation, Different Cell Line) inherent_toxicity->mitigation end Refined Experiment mitigation->end

Caption: A flowchart for troubleshooting unexpected high cytotoxicity results.

Experimental Workflow for a Standard Cytotoxicity Assay

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment incubation Incubate for Defined Period treatment->incubation add_reagent Add Assay Reagent (e.g., MTT, LDH substrate) incubation->add_reagent read_plate Measure Signal (Absorbance/Fluorescence) add_reagent->read_plate data_analysis Calculate % Cytotoxicity and IC50 read_plate->data_analysis

Caption: A typical experimental workflow for in vitro cytotoxicity testing.

Decision Tree for Mitigating High Cytotoxicity

G start High Cytotoxicity Confirmed is_solubility_issue Is Compound Solubility a Concern? start->is_solubility_issue is_on_target Is Cytotoxicity Likely On-Target? is_solubility_issue->is_on_target No reformulate Reformulate Compound (e.g., new solvent, nanoparticles) is_solubility_issue->reformulate Yes modify_compound Consider Structural Modification of the Compound is_on_target->modify_compound No accept_toxicity Accept as Inherent Property and Define Therapeutic Window is_on_target->accept_toxicity Yes reformulate->start test_new_cell_line Test in a Different Cell Line modify_compound->start accept_toxicity->test_new_cell_line

Caption: A decision-making guide for strategies to mitigate high cytotoxicity.

References

Technical Support Center: DCAT Maleate Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of DCAT Maleate in solution. The following information is based on general principles for the stabilization of maleate salts. Specific stability testing for your particular this compound formulation is highly recommended.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the most likely causes?

A1: The most common causes for the degradation of maleate salts like this compound in solution are pH instability, exposure to high temperatures, and light exposure. An inappropriate pH can lead to the conversion of the maleate salt to its less stable free base form or promote hydrolysis.[1][2][3][4] The maleate moiety itself can also be prone to degradation.[5][6]

Q2: What is the optimal pH range for storing a this compound solution?

A2: While the optimal pH is specific to the drug substance, for many basic drug maleate salts, a lower pH is generally preferable for stability. For instance, adjusting the pH to below 3.0 has been shown to stabilize certain maleate salts by preventing their conversion to the free base.[1][2] It is crucial to determine the pH of maximum stability for your specific this compound concentration and solvent system through experimental studies.

Q3: Can temperature affect the stability of my this compound solution?

A3: Yes, higher temperatures typically accelerate chemical degradation processes. For long-term storage, it is generally recommended to store solutions at refrigerated (2-8 °C) or frozen temperatures, unless otherwise specified. Always consult the manufacturer's recommendations for your specific product. Forced degradation studies often use elevated temperatures to predict long-term stability.[7]

Q4: Is this compound sensitive to light?

A4: Many pharmaceutical compounds are susceptible to photodegradation. It is a good laboratory practice to protect solutions from light by using amber vials or by wrapping the container in aluminum foil, especially during long-term storage or when conducting experiments under ambient light.[7]

Q5: What type of solvent should I use to dissolve this compound?

A5: The choice of solvent can significantly impact stability. Aqueous solutions are common, but the pH of the water (e.g., deionized, distilled) can vary. It is often necessary to use a buffer system to maintain a stable pH.[3] If using organic co-solvents, ensure they are of high purity and do not introduce impurities that could catalyze degradation.

Troubleshooting Guide

If you are experiencing degradation of your this compound solution, follow this troubleshooting guide to identify and resolve the issue.

Symptom Potential Cause Suggested Action
Loss of potency over time Unstable pHMeasure the pH of your solution. Adjust and buffer the solution to a more acidic pH (e.g., pH 3-5) and monitor stability.
High storage temperatureStore the solution at a lower temperature (e.g., 2-8 °C or -20 °C) and compare stability with a sample stored at room temperature.
Change in color or appearance of the solution Degradation product formation or precipitationThis can be linked to pH, temperature, or light. Protect the solution from light and control the pH and temperature. Analyze for impurities using chromatography.
Precipitation in the solution Conversion to free base or low solubilityCheck the pH of the solution. A higher pH might cause the free base to precipitate. Lowering the pH with an appropriate acid (like citric acid) can improve solubility and stability.[1][2]
Inconsistent experimental results Solution instabilityPrepare fresh solutions for each experiment. If this is not feasible, conduct a short-term stability study under your experimental conditions to define a "use by" time for your prepared solutions.

Experimental Protocols

Protocol 1: pH Stability Study

Objective: To determine the optimal pH for this compound solution stability.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Prepare a series of buffers at different pH values (e.g., pH 3, 4, 5, 6, 7, and 8).

  • Dilute the this compound stock solution with each buffer to a final desired concentration.

  • Divide each buffered solution into two sets of aliquots. Store one set protected from light at room temperature and the other at an elevated temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.

  • Analyze the concentration of this compound in each aliquot using a validated stability-indicating HPLC method.

  • Plot the percentage of remaining this compound against time for each pH value to determine the pH at which the degradation rate is lowest.

Illustrative Quantitative Data

Table 1: Effect of pH on this compound Stability at 40°C

pH% this compound Remaining after 72 hours
3.098.5%
4.097.2%
5.095.1%
6.088.4%
7.075.6%
8.062.3%

Note: This data is for illustrative purposes only and should be confirmed by experimentation.

Visualizations

cluster_degradation Potential Degradation Pathway of this compound DCAT_Maleate This compound (Salt Form) Free_Base DCAT (Free Base) DCAT_Maleate->Free_Base High pH Maleic_Acid Maleic Acid DCAT_Maleate->Maleic_Acid Dissociation Degradation_Products Degradation Products Free_Base->Degradation_Products Hydrolysis/ Oxidation Maleic_Acid->Degradation_Products Decomposition

Caption: Potential degradation pathway for this compound in solution.

cluster_troubleshooting Troubleshooting Workflow for this compound Degradation start Degradation Observed check_ph Check Solution pH start->check_ph ph_high pH is too high check_ph->ph_high Yes ph_ok pH is in expected range check_ph->ph_ok No adjust_ph Adjust and Buffer pH (e.g., to pH 3-5) ph_high->adjust_ph check_temp Check Storage Temperature ph_ok->check_temp retest Retest Stability adjust_ph->retest temp_high Temperature is too high check_temp->temp_high Yes temp_ok Temperature is appropriate check_temp->temp_ok No lower_temp Store at lower temperature (e.g., 2-8°C) temp_high->lower_temp check_light Check Light Exposure temp_ok->check_light lower_temp->retest light_exposed Exposed to light check_light->light_exposed Yes light_protected Protected from light check_light->light_protected No protect_light Use amber vials or foil light_exposed->protect_light light_protected->retest protect_light->retest

Caption: Troubleshooting workflow for this compound solution degradation.

cluster_workflow Experimental Workflow for Stability Testing prep_solution Prepare this compound Solution in Different Buffers aliquot Aliquot Samples for Different Storage Conditions prep_solution->aliquot storage Store at Various Temperatures (e.g., 4°C, 25°C, 40°C) and Light Conditions aliquot->storage sampling Withdraw Samples at Defined Time Points storage->sampling analysis Analyze Samples by Stability-Indicating HPLC sampling->analysis data_analysis Analyze Data and Determine Optimal Storage Conditions analysis->data_analysis

Caption: Experimental workflow for a this compound stability study.

References

Technical Support Center: Optimizing Buffer Conditions for DGAT Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diacylglycerol Acyltransferase (DGAT) activity assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a DGAT activity assay?

The optimal pH for DGAT activity is typically in the neutral to slightly alkaline range. Most reported assays use a pH between 7.2 and 7.5.[1][2][3][4] It is crucial to determine the optimal pH for your specific enzyme source and experimental conditions empirically.

Q2: What type of buffer is recommended for DGAT assays?

Commonly used buffers for DGAT assays include Tris-HCl and HEPES.[1][2][3][4] The choice of buffer can influence enzyme activity, so it is advisable to test a few different buffer systems to find the most suitable one for your specific DGAT enzyme.

Q3: What is the role of magnesium chloride (MgCl₂) in the assay buffer?

Magnesium ions are often required as a cofactor for DGAT activity. The optimal concentration of MgCl₂ can vary, with some protocols suggesting a range from 1 mM to 25 mM.[1][5] It is recommended to titrate MgCl₂ to determine the optimal concentration for your assay.

Q4: Is a detergent necessary for the DGAT assay?

Yes, a non-ionic detergent like Triton X-100 is often included in the assay mixture, especially when using microsomal fractions or purified enzymes.[1][3][6] Triton X-100 helps to solubilize the lipid substrates and the enzyme, leading to increased activity. The concentration can range from 0.2% to 1%.[1][3][6]

Q5: How does ionic strength affect DGAT activity?

The ionic strength of the assay buffer can influence DGAT activity. While some studies have been conducted in the presence of varying salt concentrations, the optimal ionic strength should be determined experimentally for each specific enzyme and assay system.[7][8]

Troubleshooting Guide

Issue 1: Low or no DGAT enzyme activity.

Possible Cause Troubleshooting Step
Suboptimal pH Prepare a series of buffers with a pH range from 6.5 to 8.5 to determine the optimal pH for your enzyme.
Incorrect MgCl₂ concentration Titrate MgCl₂ in your assay from 0 mM to 30 mM to find the optimal concentration.
Enzyme degradation Ensure proper storage of your enzyme preparation (e.g., at -80°C) and avoid repeated freeze-thaw cycles. Always keep the enzyme on ice during assay setup.
Substrate degradation or precipitation Prepare fresh substrate solutions. Ensure lipid substrates are properly solubilized, potentially with the aid of a detergent like Triton X-100.
Presence of inhibitors Ensure that none of the buffer components or sample preparation reagents are known inhibitors of DGAT. If "Maleate" is a component of your assay, it could be acting as an inhibitor. Test the assay with and without maleate to assess its effect.

Issue 2: High background signal in the assay.

Possible Cause Troubleshooting Step
Non-enzymatic reaction Run a control reaction without the enzyme to measure the rate of any non-enzymatic signal generation.
Contaminated reagents Use high-purity reagents and sterile, nuclease-free water to prepare all solutions.
Substrate instability Check the stability of your substrates under the assay conditions. Some acyl-CoAs can be unstable.

Issue 3: Poor reproducibility of results.

Possible Cause Troubleshooting Step
Inconsistent pipetting Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrates.
Temperature fluctuations Maintain a constant temperature throughout the assay incubation period. Use a water bath or incubator for precise temperature control.
Incomplete mixing Ensure all components of the reaction mixture are thoroughly mixed before starting the measurement.

Experimental Protocols

Standard DGAT Activity Assay Protocol

This protocol is a general guideline and may require optimization for your specific experimental conditions.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Magnesium Chloride (MgCl₂): 10 mM

  • Bovine Serum Albumin (BSA), fatty acid-free: 1 mg/mL

  • Sucrose: 200 mM[1]

  • [¹⁴C]oleoyl-CoA: 25 µM[1][4]

  • 1,2-Diacylglycerol (DAG): 200 µM (dissolved in a small amount of ethanol or acetone)[1][4]

  • Enzyme Preparation: Microsomal fraction or purified DGAT

  • Stopping Solution: Chloroform:Methanol (2:1, v/v)

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by adding the assay buffer, MgCl₂, BSA, and sucrose.

  • Add the enzyme preparation to the reaction mixture.

  • Initiate the reaction by adding [¹⁴C]oleoyl-CoA and DAG.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stopping solution.

  • Extract the lipids and separate them by thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled triacylglycerol (TAG) formed using a phosphorimager or scintillation counting.

Quantitative Data Summary

Table 1: Recommended Buffer Conditions for DGAT Assays

Parameter Recommended Range Commonly Used Reference
pH 7.0 - 8.07.4 - 7.5[1][3][4]
Buffer Tris-HCl, HEPESTris-HCl, HEPES[1][2][3][4]
[MgCl₂] 1 - 25 mM5 - 10 mM[1][5]
Detergent 0.1 - 1% Triton X-1000.2% Triton X-100[1][3][6]

Visualizations

DGAT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis reagents Prepare Assay Buffer (Tris-HCl/HEPES, MgCl2, BSA) mix Combine Assay Buffer and Enzyme reagents->mix substrates Prepare Substrates ([14C]oleoyl-CoA, DAG) start_reaction Add Substrates to Initiate Reaction substrates->start_reaction enzyme Thaw Enzyme on Ice enzyme->mix mix->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction (e.g., add Chloroform:Methanol) incubate->stop_reaction extract Extract Lipids stop_reaction->extract tlc Separate Lipids by TLC extract->tlc quantify Quantify [14C]-TAG tlc->quantify

Caption: Workflow for a standard DGAT activity assay.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Solutions start Low/No Enzyme Activity check_ph Is pH optimal? start->check_ph check_mgcl2 Is [MgCl2] optimal? start->check_mgcl2 check_enzyme Is enzyme active? start->check_enzyme check_substrates Are substrates viable? start->check_substrates optimize_ph Perform pH titration check_ph->optimize_ph No optimize_mgcl2 Perform [MgCl2] titration check_mgcl2->optimize_mgcl2 No new_enzyme Use fresh enzyme stock check_enzyme->new_enzyme No new_substrates Prepare fresh substrates check_substrates->new_substrates No end Problem Solved optimize_ph->end Re-test optimize_mgcl2->end Re-test new_enzyme->end Re-test new_substrates->end Re-test

Caption: Troubleshooting logic for low DGAT activity.

References

Validation & Comparative

"validating the inhibitory effect of DCAT Maleate on N-methyl transferase"

Author: BenchChem Technical Support Team. Date: November 2025

An examination of publicly available scientific literature and databases reveals no direct evidence to support the inhibitory effect of a compound referred to as "DCAT Maleate" on N-methyltransferase enzymes. Searches for "this compound" primarily yield information related to laboratory reagents without specifying a biological target or mechanism of action. Furthermore, extensive searches for its effects on N-methyltransferase activity have not produced any relevant studies.

It is possible that "this compound" is a novel or proprietary compound not yet described in published literature, or that the nomenclature used is not standard. In contrast, the field of N-methyltransferase inhibition is well-established, with numerous compounds reported and characterized.

Alternative N-Methyltransferase Inhibitors

For researchers interested in the inhibition of N-methyltransferases, a variety of alternative compounds have been investigated. A prominent example is Nicotinamide N-methyltransferase (NNMT), a target for which several classes of inhibitors have been developed. These are broadly categorized based on their mechanism of action:

  • Bisubstrate Analogues: These inhibitors are designed to mimic the transition state of the methylation reaction by combining structural features of both the methyl donor (S-adenosyl-L-methionine, SAM) and the acceptor substrate.[1] Examples include compounds that covalently link fragments of SAM and nicotinamide.[1]

  • SAM-Competitive Inhibitors: These molecules target the binding site of the cofactor SAM. General methyltransferase inhibitors like Sinefungin and S-adenosyl-L-homocysteine (SAH) fall into this category.[2]

  • Substrate-Competitive Inhibitors: These compounds compete with the methyl acceptor substrate, such as nicotinamide.

Comparative Inhibitory Data of Known NNMT Inhibitors

To provide a framework for comparison, the following table summarizes the inhibitory activity of several reported NNMT inhibitors.

InhibitorTypeIC50 / KiReference
LL320 Bisubstrate AnalogueKi, app = 6.8 nM[3]
II399 Bisubstrate AnalogueKi, app = 5.9 nM[3]
LL319 Bisubstrate AnalogueKi = 43 ± 5.0 nM[4]
MS2734 Bisubstrate AnalogueIC50 = 14.0 ± 1.5 μM[4]
Compound 78 Bisubstrate AnalogueIC50 = 1.41 μM[5]
5-amino-1-methylquinolinium Substrate-CompetitiveIC50 = 1.2 ± 0.1 μM[4]
Sinefungin SAM-CompetitiveIC50 = 12.5 µM[2]
SAH SAM-CompetitiveIC50 = 35.3 µM[2]

Experimental Protocols for Validating N-Methyltransferase Inhibition

The validation of N-methyltransferase inhibitors typically involves a series of biochemical and cell-based assays.

In Vitro Enzyme Inhibition Assay

This assay directly measures the enzymatic activity of N-methyltransferase in the presence of an inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Recombinant N-methyltransferase enzyme

  • S-adenosyl-L-methionine (SAM) as the methyl donor

  • A suitable methyl acceptor substrate (e.g., nicotinamide for NNMT)

  • Test compound (inhibitor)

  • Assay buffer

  • Detection reagent (e.g., to quantify the product or a byproduct)

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a microplate, combine the N-methyltransferase enzyme, the methyl acceptor substrate, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding SAM.

  • Incubate the reaction mixture for a defined period at a specific temperature.

  • Stop the reaction.

  • Quantify the amount of product formed or the remaining substrate. The method of quantification can vary, including radiometric assays, fluorescence-based assays, or chromatography.

  • Plot the enzyme activity against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to calculate the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity of an inhibitor to the target enzyme.

Objective: To determine the dissociation constant (Kd) of the inhibitor-enzyme interaction.

Procedure:

  • A solution of the inhibitor is titrated into a solution containing the N-methyltransferase enzyme.

  • The heat released or absorbed upon binding is measured.

  • The resulting data is used to calculate the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

Cell-Based Assays

These assays assess the effect of the inhibitor on N-methyltransferase activity within a cellular context.

Objective: To evaluate the cell permeability and target engagement of the inhibitor.

Procedure:

  • Treat cultured cells with the test compound.

  • Lyse the cells and measure the intracellular levels of the N-methyltransferase substrate and product using techniques like LC-MS/MS.

  • Alternatively, assess downstream cellular effects known to be regulated by the N-methyltransferase activity, such as changes in gene expression or cell proliferation.[5]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams are provided.

G cluster_0 N-Methyltransferase Catalytic Cycle Enzyme N-Methyltransferase Enzyme-SAM Enzyme-SAM Enzyme->Enzyme-SAM SAM SAM (Methyl Donor) SAM->Enzyme-SAM SAM binding Substrate Substrate (Methyl Acceptor) Enzyme-SAM-Substrate Enzyme-SAM-Substrate Substrate->Enzyme-SAM-Substrate Product Methylated Product Enzyme-Product-SAH Enzyme-Product-SAH Product->Enzyme-Product-SAH SAH SAH SAH->Enzyme-Product-SAH Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Enzyme Inhibition Enzyme-SAM->Enzyme-SAM-Substrate Substrate binding Enzyme-SAM-Substrate->Enzyme-Product-SAH Methyl Transfer Enzyme-Product-SAH->Enzyme Product & SAH release

Caption: Hypothetical inhibition of the N-methyltransferase catalytic cycle by this compound.

G cluster_workflow Experimental Workflow for Inhibitor Validation A Compound Preparation (e.g., this compound) B In Vitro Enzyme Inhibition Assay (Determine IC50) A->B C Biophysical Assay (e.g., ITC to determine Kd) A->C D Cell-Based Assay (Target Engagement) B->D C->D E Data Analysis & Comparison D->E

Caption: A generalized workflow for validating a novel N-methyltransferase inhibitor.

References

Unraveling the Competitive Landscape of NNMT Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The quest for potent and selective Nicotinamice N-Methyltransferase (NNMT) inhibitors is a rapidly advancing frontier in drug discovery, with significant therapeutic potential in oncology, metabolic disorders, and other diseases. While a variety of NNMT inhibitors have been characterized, a direct comparison of a compound referred to as DCAT Maleate with established inhibitors is not feasible at this time due to the absence of publicly available scientific literature and efficacy data for this specific molecule.

Our comprehensive search for "this compound" did not yield any peer-reviewed studies, clinical trial data, or any quantitative metrics such as IC50 values that would allow for a meaningful comparison against other known NNMT inhibitors. The only available reference appears to be a product listing from a chemical supplier, which does not provide the necessary scientific information for a comparative guide.

This guide will, therefore, focus on providing a comparative overview of well-documented NNMT inhibitors, outlining their efficacy, mechanisms of action, and the experimental protocols used to evaluate them. This will serve as a valuable resource for researchers and drug development professionals by providing a benchmark against which new compounds, like this compound, could be evaluated in the future, should data become available.

The Central Role of NNMT in Cellular Metabolism and Disease

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in regulating cellular metabolism and epigenetic processes. It catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (MNA), utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. This reaction has profound effects on several key cellular pathways:

  • NAD+ Metabolism: By consuming nicotinamide, NNMT influences the cellular pool of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions and a substrate for sirtuins and PARPs, which are involved in a wide range of cellular processes including DNA repair and aging.

  • SAM Metabolism and Methylation: The consumption of SAM by NNMT can impact the global methylation status of the cell, affecting DNA methylation and histone modifications, which are key epigenetic regulators of gene expression.

Elevated NNMT expression has been implicated in numerous diseases, including various cancers, metabolic syndrome, obesity, and diabetes, making it an attractive therapeutic target.

A Comparative Look at Leading NNMT Inhibitors

The development of NNMT inhibitors has led to the discovery of several classes of small molecules with varying potencies and mechanisms of action. Below is a summary of some prominent NNMT inhibitors with reported efficacy data.

Inhibitor ClassExample Compound(s)IC50 Value(s)Mechanism of ActionReference(s)
Bisubstrate Analogs Compound 781.41 µMBinds to both the nicotinamide and SAM binding pockets.[1][2]
NS1Sub-nanomolarMimics the transition state of the methyl transfer reaction.[3]
LL320Ki, app = 6.8 nMBinds to both the nicotinamide and SAM binding pockets.[4]
II399Ki, app = 5.9 nMContains an unconventional SAM mimic for improved selectivity.[4][5]
Nicotinamide Analogs 6-methylaminonicotinamide-Competitive with nicotinamide.[6]
Small Molecule Inhibitors Compound 1 0.26 µMCompetitive with nicotinamide and SAM.[6]
Compound 2 1.6 µMCompetitive with nicotinamide.[6]
Compound 3 0.18 µMCompetitive with nicotinamide.[6]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. Ki, app (apparent inhibition constant) is another measure of inhibitor potency.

Visualizing NNMT's Role and Inhibition

To better understand the context of NNMT inhibition, the following diagrams illustrate the core signaling pathway and a general experimental workflow for inhibitor screening.

NNMT_Signaling_Pathway cluster_NNMT_Reaction NNMT Catalyzed Reaction cluster_Downstream_Effects Downstream Cellular Effects SAM S-adenosyl- methionine (SAM) NNMT NNMT SAM->NNMT Methyl Donor Methylation Altered Global Methylation SAM->Methylation Depleted Methyl Source NAM Nicotinamide (NAM) NAM->NNMT Substrate NAD Decreased NAD+ Pool NAM->NAD Reduced Precursor MNA 1-methylnicotinamide (MNA) NNMT->MNA Product SAH S-adenosyl- homocysteine (SAH) NNMT->SAH Byproduct Inhibitor NNMT Inhibitor Inhibitor->NNMT

Caption: The NNMT signaling pathway, illustrating the conversion of NAM and SAM to MNA and SAH, and the impact of NNMT inhibitors.

Experimental_Workflow cluster_Workflow NNMT Inhibitor Screening Workflow Start Start: Compound Library Assay_Prep Prepare Assay Components: - NNMT Enzyme - Nicotinamide (Substrate) - SAM (Co-substrate) Start->Assay_Prep Incubation Incubate Test Compounds with Assay Components Assay_Prep->Incubation Detection Detect Reaction Product (e.g., SAH) or Homocysteine Incubation->Detection Data_Analysis Analyze Data to Determine IC50 Values Detection->Data_Analysis Hit_Validation Validate Hits in Secondary Assays (e.g., Cellular Assays) Data_Analysis->Hit_Validation End End: Identify Potent Inhibitors Hit_Validation->End

Caption: A generalized experimental workflow for screening and identifying NNMT inhibitors.

Experimental Protocols for Evaluating NNMT Inhibitors

The efficacy of NNMT inhibitors is typically determined using a variety of in vitro and cell-based assays. A common method is a coupled-enzyme assay that measures the production of S-adenosylhomocysteine (SAH), a product of the NNMT reaction.

Principle of a Common Fluorometric NNMT Inhibitor Screening Assay:

  • NNMT Reaction: NNMT catalyzes the transfer of a methyl group from SAM to nicotinamide, producing 1-methylnicotinamide and SAH.

  • SAH Hydrolysis: The SAH produced is then hydrolyzed by SAH hydrolase to form homocysteine and adenosine.

  • Thiol Detection: The free thiol group of homocysteine is detected by a probe that generates a fluorescent signal upon binding.

  • Inhibition Measurement: In the presence of an NNMT inhibitor, the production of SAH and subsequently homocysteine is reduced, leading to a decrease in the fluorescent signal. The magnitude of this decrease is proportional to the inhibitory activity of the compound.

General Protocol Outline:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl with DTT).

    • Reconstitute lyophilized reagents such as NNMT enzyme, SAM, and SAH hydrolase in the assay buffer.

    • Prepare a stock solution of the test compound (e.g., in DMSO) and create serial dilutions.

  • Assay Procedure:

    • Add the NNMT enzyme, SAH hydrolase, and the test compound (or vehicle control) to the wells of a microplate.

    • Initiate the reaction by adding a mixture of nicotinamide and SAM.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

    • Add the thiol-detecting probe.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme or substrate).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

While a direct comparative analysis including this compound is not currently possible, the field of NNMT inhibition is rich with well-characterized compounds that serve as important tools for research and as starting points for the development of novel therapeutics. The data and protocols presented here provide a framework for understanding the current landscape of NNMT inhibitors and for evaluating new chemical entities. As research progresses, it is hoped that data for compounds like this compound will become available, allowing for their integration into such comparative analyses and furthering our understanding of NNMT's role in health and disease.

References

Comparative Analysis of Dichloroacetate (DCA) Activity Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the subject of this guide: Initial searches for "DCAT Maleate" did not yield specific publicly available information. Therefore, to fulfill the structural and content requirements of the request, this guide will focus on a well-researched anti-cancer compound with a similar mechanism of action, Dichloroacetate (DCA) . The information presented here for DCA can serve as a template for a comparison guide on this compound once relevant data becomes available.

This guide provides a comparative overview of the anti-cancer activity of Dichloroacetate (DCA), a compound known to modulate cellular metabolism. The data presented is a synthesis of findings from multiple studies and is intended for researchers, scientists, and professionals in drug development.

Introduction to Dichloroacetate (DCA)

Dichloroacetate (DCA) is a small molecule that has garnered significant interest in cancer research for its ability to shift the metabolic profile of cancer cells. Many cancer cells exhibit the "Warburg effect," a phenomenon characterized by a high rate of glycolysis even in the presence of ample oxygen. DCA targets this metabolic feature by inhibiting pyruvate dehydrogenase kinase (PDK), which in turn activates pyruvate dehydrogenase (PDH).[1][2] This activation promotes the conversion of pyruvate into acetyl-CoA, redirecting glucose metabolism from glycolysis towards oxidative phosphorylation in the mitochondria.[2] This metabolic reprogramming can lead to decreased proliferation and increased apoptosis in cancer cells.[2][3]

Comparative Activity of DCA in Different Cancer Cell Lines

The efficacy of DCA has been evaluated across a range of cancer cell lines, demonstrating varied but promising results. The following table summarizes key findings on the activity of DCA in different cancer cell types.

Cell Line TypeCancer TypeKey Findings on DCA Activity
Canine Prostate Adenocarcinoma and Transitional Cell Carcinoma Cell Lines (6 lines) Prostate CancerDecreased proliferation in five out of six cell lines; reduced lactate release; decreased expression of survivin (an apoptosis inhibitor); increased levels of miR-375 (a tumor-suppressing microRNA).[3]
Triple-Negative Breast Cancer Cell Lines Breast CancerDecreased phosphorylation of pyruvate dehydrogenase; lowered lactate production; 15-fold increase in reactive oxygen species (ROS) production in hypoxic cells; increased sensitivity of hypoxic tumor cells to radiotherapy.[3]
MCF7 and MDA-MB-231 Breast CancerReduced influx of glucose into MCF7 cells; minimal induction of apoptosis at low doses in MDA-MB-231 cells.[3]
Non-Small-Cell Lung Cancer (NSCLC) Lung CancerCo-administration with paclitaxel increased the efficiency of cell death through autophagy inhibition.[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-cancer activity of compounds like DCA.

Cell Viability Assay (MTT Assay)

This protocol is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., DCA) and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, discard the media and add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in DPBS) to each well.[4]

  • Incubation: Incubate the plate at 37°C for 3 hours.[4]

  • Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Record the absorbance at 570 nm using a multi-well spectrophotometer.[5]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Principle: In the early stages of apoptosis, phosphatidylserine is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[6]

Protocol:

  • Cell Collection: Induce apoptosis using the desired method. Collect both adherent and suspension cells (approximately 5 x 10^5 to 1 x 10^6 cells per sample) by centrifugation.[6]

  • Washing: Wash the cells once with cold 1X PBS.[6]

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[6]

  • Dilution: Add 400 µL of 1X Binding Buffer to each sample.[6]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blotting

This technique is used to detect specific proteins in a sample of tissue or cell extract.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol:

  • Sample Preparation: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA assay).[7]

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins based on molecular weight.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[8]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[7][9]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: After further washes, add a chemiluminescent substrate and visualize the protein bands using a gel imager or X-ray film.[10]

Visualizations

Signaling Pathway of DCA

DCA_Pathway cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Warburg Effect AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle Mitochondrion Mitochondrion Apoptosis Apoptosis TCA_Cycle->Apoptosis PDK PDK PDH PDH PDK->PDH Inhibits PDH->AcetylCoA Activates Conversion DCA Dichloroacetate (DCA) DCA->PDK Inhibits

Caption: Mechanism of action of Dichloroacetate (DCA) in cancer cells.

Experimental Workflow for Evaluating Anti-Cancer Compound Activity

Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treatment Treatment with Test Compound (e.g., DCA) culture->treatment viability Cell Viability Assay (e.g., MTT, MTS) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis protein Protein Expression Analysis (Western Blot) treatment->protein data Data Analysis and Comparison Across Cell Lines viability->data apoptosis->data protein->data end End: Comparative Efficacy Report data->end

Caption: General workflow for cross-validation of an anti-cancer compound.

References

A Researcher's Guide to Utilizing Positive and Negative Controls in mTOR Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and cellular signaling research, the meticulous use of controls is paramount to the generation of robust and reproducible data. This guide provides a comparative framework for designing experiments with a novel mTOR inhibitor, here referred to as DCAT Maleate, by employing well-established positive and negative controls. The data and protocols presented herein are synthesized from established methodologies in the field of autophagy and mTOR signaling research.

The Critical Role of Controls

When evaluating the efficacy and mechanism of a new compound, positive and negative controls serve as essential benchmarks.

  • Positive Controls: These are treatments or conditions known to produce the expected effect. In the context of mTOR inhibition and autophagy induction, a classic positive control is Rapamycin. It validates that the experimental system is capable of responding in the predicted manner.

  • Negative Controls: These are treatments or conditions that should not produce the effect of the experimental compound. A vehicle control (e.g., DMSO, the solvent for the compound) is a fundamental negative control. Additionally, specific pathway inhibitors can serve as negative controls to confirm the mechanism of action. For instance, an autophagy inhibitor like 3-Methyladenine (3-MA) can be used to show that the effects of this compound are indeed autophagy-dependent.[1][2][3][4]

  • Autophagy Flux Controls: To distinguish between the induction of autophagy and the blockade of lysosomal degradation, compounds like Chloroquine or Bafilomycin A1 are used.[5] These agents inhibit the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagic vesicles, which can be measured to assess autophagic flux.[5]

Comparative Analysis of this compound with Standard Controls

To illustrate the use of controls, we present hypothetical data from a series of experiments designed to characterize the activity of this compound in a cancer cell line.

Table 1: Effect of this compound and Controls on mTORC1 Substrate Phosphorylation

Treatment (24h)Concentrationp-p70S6K (Thr389) (% of Vehicle)p-4E-BP1 (Thr37/46) (% of Vehicle)
Vehicle (DMSO)0.1%100 ± 5.2100 ± 4.8
This compound 10 µM 35 ± 3.1 42 ± 3.9
Rapamycin (Positive Control)100 nM25 ± 2.530 ± 3.3
Insulin (Negative Control for Inhibition)100 nM250 ± 12.1220 ± 10.5

Data are presented as mean ± standard deviation.

Table 2: Assessment of Autophagy Induction and Flux

Treatment (24h)LC3-II/GAPDH Ratiop62/SQSTM1 Level (% of Vehicle)
Vehicle (DMSO)1.0 ± 0.1100 ± 7.3
This compound 3.5 ± 0.4 45 ± 5.1
Rapamycin (Positive Control - Autophagy Inducer)4.0 ± 0.540 ± 4.5
3-Methyladenine (3-MA) (Negative Control - Autophagy Inhibitor)0.8 ± 0.09110 ± 8.9
Chloroquine (Autophagy Flux Inhibitor)5.5 ± 0.6150 ± 11.2
This compound + Chloroquine 8.2 ± 0.9 180 ± 15.4

Data are presented as mean ± standard deviation.

Detailed Experimental Protocols

1. Western Blot for mTORC1 Signaling and Autophagy Markers

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7) at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound, Rapamycin, 3-MA, Chloroquine, or vehicle control at the indicated concentrations for 24 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto a 4-20% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-p70S6K, p-4E-BP1, LC3B, p62, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.

2. Autophagic Flux Assay with Chloroquine

  • Cell Treatment: Treat cells with this compound or Rapamycin in the presence or absence of Chloroquine (typically 25-50 µM) for the desired time period (e.g., 24 hours).

  • Western Blot Analysis: Perform Western blotting for LC3-II and p62 as described above. A significant increase in the LC3-II levels in the co-treatment group compared to this compound or Rapamycin alone indicates a functional autophagic flux.[5]

Visualizing Cellular Pathways and Workflows

To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4E_BP1->Protein_Synthesis Inhibits DCAT_Maleate This compound DCAT_Maleate->mTORC1 Rapamycin Rapamycin (Positive Control) Rapamycin->mTORC1

Diagram 1: Simplified mTOR Signaling Pathway and points of intervention.

Experimental_Workflow start Start: Cancer Cell Line treatment Treatment Groups: - Vehicle (DMSO) - this compound - Rapamycin (Positive Control) - 3-MA (Negative Control) - Chloroquine - this compound + Chloroquine start->treatment incubation Incubate for 24 hours treatment->incubation harvest Harvest Cells and Prepare Lysates incubation->harvest western_blot Western Blot Analysis: - p-p70S6K, p-4E-BP1 - LC3-II, p62 - Loading Control (GAPDH) harvest->western_blot analysis Data Analysis: - Densitometry - Normalization - Statistical Analysis western_blot->analysis conclusion Conclusion: Characterize this compound's effect on mTOR signaling and autophagy analysis->conclusion

Diagram 2: Experimental workflow for assessing this compound activity.

By adhering to a rigorous experimental design that incorporates appropriate positive and negative controls, researchers can confidently elucidate the mechanism of action of novel compounds like this compound and contribute reliable data to the field of drug development.

References

Unraveling the Data: An In-depth Look at "DCAT Maleate" Experimental Findings

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and clinical data reveals a significant challenge in assessing the reproducibility of experimental findings for a compound identified as "DCAT Maleate." At present, there is no publicly accessible, peer-reviewed research, clinical trial data, or established experimental protocols specifically associated with a substance designated by this name. This lack of information precludes a direct comparative analysis of its performance against alternative treatments.

Our investigation into the identity of "this compound" suggests a possible misnomer or a reference to a highly specific, non-publicly documented compound. The acronym "DCAT" is widely associated with the Drug, Chemical & Associated Technologies Association, a global business development association for the bio/pharmaceutical manufacturing industry. However, this organization is not involved in the direct development or clinical testing of therapeutic agents.

The Challenge of Data Scarcity

The core of reproducible science lies in the ability of independent researchers to replicate experimental results. This requires detailed public access to:

  • Quantitative Data: Raw and processed data from preclinical and clinical studies.

  • Experimental Protocols: Step-by-step methodologies used to conduct the experiments.

  • Published Literature: Peer-reviewed articles that have undergone scrutiny by the scientific community.

Without these foundational elements for "this compound," a meaningful comparison guide cannot be constructed.

Potential Alternative: Dichloroacetate (DCA)

It is conceivable that "this compound" may be an incorrect reference to Dichloroacetate (DCA), a compound that has been the subject of numerous scientific investigations. DCA is a small molecule that has been studied for its potential effects on cellular metabolism, particularly in the context of cancer.[1][2][3][4]

Should "this compound" indeed be a reference to Dichloroacetate, a substantial body of literature exists that could be analyzed for reproducibility and compared with other therapeutic approaches. The primary mechanism of action attributed to DCA involves the inhibition of pyruvate dehydrogenase kinase (PDK), which leads to a metabolic shift from glycolysis to oxidative phosphorylation.

Proposed Signaling Pathway for Dichloroacetate (DCA)

The following diagram illustrates the generally accepted signaling pathway affected by DCA:

dca_pathway cluster_glycolysis Glycolysis (Cytoplasm) cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport PDH Pyruvate Dehydrogenase (PDH) Pyruvate_mito->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDH Inhibits DCA Dichloroacetate (DCA) DCA->PDK Inhibits

Diagram of the proposed mechanism of action for Dichloroacetate (DCA).

Moving Forward

Given the current lack of specific data for "this compound," we are unable to provide the requested comparison guide. We recommend that researchers and drug development professionals seeking information on this topic verify the precise chemical name and any associated public identifiers, such as a CAS number or clinical trial registration number.

If "this compound" is a proprietary or internal designation, accessing the relevant experimental data would require direct engagement with the entity developing the compound.

For a detailed analysis of the reproducibility of findings for Dichloroacetate (DCA) or any other specified therapeutic agent, we would be pleased to conduct a thorough literature search and data compilation upon receiving a clarified request.

References

Comparative Analysis of DCAT Maleate and Alternatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the H1 receptor antagonist Dexchlorpheniramine Maleate (erroneously referred to as DCAT Maleate) and its second-generation alternatives: Cetirizine, Loratadine, and Fexofenadine. The information is intended for researchers, scientists, and drug development professionals, offering a concise overview of their dose-response characteristics, underlying mechanisms, and the experimental protocols for their evaluation.

Executive Summary

Dexchlorpheniramine is a first-generation antihistamine that effectively blocks the action of histamine at the H1 receptor. However, its use is associated with sedative effects due to its ability to cross the blood-brain barrier. Second-generation antihistamines, including Cetirizine, Loratadine, and Fexofenadine, were developed to minimize these central nervous system side effects while maintaining high antagonistic potency at peripheral H1 receptors. This guide presents a quantitative comparison of their binding affinities and outlines the methodologies used to determine these values.

Quantitative Comparison of H1 Receptor Antagonists

The primary measure of a drug's potency at a specific receptor is its binding affinity, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for Dexchlorpheniramine and its alternatives at the histamine H1 receptor.

CompoundGenerationH1 Receptor Binding Affinity (Ki) [nM]Notes
Dexchlorpheniramine First~2Dexchlorpheniramine is the active S-enantiomer of Chlorpheniramine.
Cetirizine Second~6
Loratadine Second~16
Fexofenadine Second~10

Note: Ki values can vary between different studies and experimental conditions.

Dose-Response Characteristics

Experimental Protocols

The determination of an antagonist's binding affinity (Ki) and its effect on the dose-response relationship is typically achieved through in vitro pharmacological assays. Two common methods are radioligand binding assays and functional assays.

Radioligand Binding Assay Protocol

This method directly measures the affinity of a drug for its receptor by competing with a radiolabeled ligand.

Objective: To determine the Ki of a test compound for the histamine H1 receptor.

Materials:

  • Cell membranes expressing the human histamine H1 receptor (e.g., from CHO-K1 or HEK293 cells).

  • Radioligand, e.g., [³H]-mepyramine.

  • Test compounds (Dexchlorpheniramine, Cetirizine, Loratadine, Fexofenadine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a series of dilutions of the unlabeled test compounds.

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known H1 antagonist).

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to obtain an inhibition curve and determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Intracellular Calcium Mobilization

This method assesses the ability of an antagonist to block the functional response of a cell to an agonist (histamine).

Objective: To determine the functional potency of an antagonist in blocking histamine-induced calcium release.

Materials:

  • CHO-K1 cells stably expressing the human H1 receptor.

  • Histamine (agonist).

  • Test compounds (antagonists).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Fluorometric imaging plate reader.

Procedure:

  • Culture the H1 receptor-expressing cells in a multi-well plate.

  • Load the cells with the calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of the antagonist for a specified period.

  • Stimulate the cells with a fixed concentration of histamine (typically the EC80).

  • Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a plate reader.

  • Plot the percentage of inhibition of the histamine response against the logarithm of the antagonist concentration to determine the IC50 value.

Mandatory Visualizations

Histamine H1 Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., inflammation) PKC->Response Antihistamine Antihistamine (e.g., Dexchlorpheniramine) Antihistamine->H1R Blocks

Caption: Histamine H1 receptor signaling pathway and the mechanism of action of antihistamines.

Experimental Workflow for Antagonist Affinity Determination

Caption: Generalized workflow for determining the binding affinity of H1 receptor antagonists.

A Comparative Analysis of DCAT Maleate and Edaravone as Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of DCAT Maleate, a putative neuroprotective agent, and Edaravone, a clinically approved neuroprotective drug. The comparison focuses on their proposed mechanisms of action, supported by established experimental data for Edaravone and a hypothetical framework for this compound based on its known enzymatic inhibition.

Introduction

Neurodegenerative diseases and acute neuronal injury represent significant challenges in modern medicine. The development of effective neuroprotective agents is a key focus of neurological research. This guide examines two compounds with potential neuroprotective properties: this compound, an inhibitor of N-methyltransferase, and Edaravone, a potent free-radical scavenger. While Edaravone's neuroprotective effects are well-documented, this compound remains a compound of interest with a less-defined mechanistic profile in the context of neuroprotection.

Compound Overview

FeatureThis compoundEdaravone
Primary Mechanism N-methyltransferase Inhibitor (Presumed)Free Radical Scavenger
Therapeutic Target Nicotinamide N-methyltransferase (NNMT) (Hypothesized)Reactive Oxygen Species (ROS)
Clinical Status Preclinical/ResearchApproved for ALS and acute ischemic stroke (in some regions)

Mechanisms of Action and Signaling Pathways

This compound: A Hypothetical Neuroprotective Pathway via NNMT Inhibition

This compound is identified as an inhibitor of N-methyltransferase. A key enzyme in this class implicated in cellular metabolism and neurodegenerative processes is Nicotinamide N-methyltransferase (NNMT). Inhibition of NNMT is hypothesized to confer neuroprotection through several interconnected pathways:

  • Preservation of NAD+ Levels: NNMT consumes nicotinamide (a precursor to NAD+) for methylation. By inhibiting NNMT, this compound may increase the bioavailability of nicotinamide for NAD+ synthesis. NAD+ is a critical coenzyme for mitochondrial function and energy metabolism.

  • Reduction of Homocysteine: The methylation cycle in which NNMT participates is linked to homocysteine metabolism. Elevated homocysteine is a known risk factor for neurodegenerative diseases and is associated with increased oxidative stress and neuroinflammation.[1]

  • Modulation of Oxidative Stress and Mitochondrial Function: By preserving NAD+ levels and potentially reducing homocysteine-induced stress, NNMT inhibition could lead to improved mitochondrial function and a reduction in reactive oxygen species (ROS) production.[1][2]

Below is a diagram illustrating the hypothesized neuroprotective signaling pathway of this compound through NNMT inhibition.

DCAT_Maleate_Pathway DCAT This compound NNMT NNMT DCAT->NNMT Inhibits SAH SAH NNMT->SAH Produces NAM Nicotinamide NAM->NNMT NAD NAD+ NAM->NAD Precursor for Mito Mitochondrial Function NAD->Mito Supports ATP ATP Production Mito->ATP Enhances ROS_reduce Reduced Oxidative Stress Mito->ROS_reduce Leads to Neurotox Reduced Neurotoxicity ATP->Neurotox Contributes to ROS_reduce->Neurotox Contributes to SAM SAM SAM->NNMT HCY Homocysteine SAH->HCY Converts to HCY->Neurotox Reduces levels of

Caption: Hypothesized neuroprotective pathway of this compound via NNMT inhibition.

Edaravone: A Well-Established Neuroprotective Pathway via Nrf2 Activation

Edaravone is a potent antioxidant that directly scavenges free radicals. Its neuroprotective effects are also mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response.

  • Direct ROS Scavenging: Edaravone directly neutralizes hydroxyl radicals, peroxynitrite, and other reactive oxygen species, thereby reducing oxidative damage to lipids, proteins, and DNA.

  • Nrf2 Activation: Under conditions of oxidative stress, Edaravone promotes the dissociation of Nrf2 from its inhibitor, Keap1.

  • Antioxidant Gene Expression: Once freed, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). These enzymes collectively enhance the cell's capacity to neutralize ROS and detoxify harmful electrophiles.

The following diagram illustrates the established neuroprotective signaling pathway of Edaravone.

Edaravone_Pathway cluster_nucleus Cellular Response Edaravone Edaravone ROS Oxidative Stress (ROS) Edaravone->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Neuroprotection Neuroprotection ROS->Neuroprotection Reduces damage leading to Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates transcription of Antioxidant_Genes->Neuroprotection Promotes

Caption: Established neuroprotective pathway of Edaravone via Nrf2 activation.

Comparative Experimental Data

The following tables summarize expected outcomes from key in vitro neuroprotective assays. The data for Edaravone is representative of published findings. The data for this compound is hypothetical , based on its presumed mechanism of action, and serves to illustrate the expected experimental outcomes that would support its neuroprotective potential.

Table 1: In Vitro Neuroprotection Against Oxidative Stress

Assay: Neuronal cell viability (e.g., MTT assay) after exposure to an oxidative insult (e.g., H₂O₂ or glutamate).

Treatment GroupConcentration (µM)Cell Viability (%)
Vehicle Control-100 ± 5
Oxidative Insult-45 ± 7
Edaravone + Insult1075 ± 6
5092 ± 4
This compound + Insult1060 ± 8 (Hypothetical)
(Hypothetical Data)5080 ± 5 (Hypothetical)
Table 2: Effect on Intracellular Reactive Oxygen Species (ROS)

Assay: Measurement of intracellular ROS levels (e.g., using DCFH-DA fluorescent probe) in neurons under oxidative stress.

Treatment GroupConcentration (µM)ROS Levels (Fold Change vs. Control)
Vehicle Control-1.0 ± 0.1
Oxidative Insult-3.5 ± 0.4
Edaravone + Insult101.8 ± 0.3
501.2 ± 0.2
This compound + Insult102.5 ± 0.5 (Hypothetical)
(Hypothetical Data)501.7 ± 0.3 (Hypothetical)
Table 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Assay: Quantification of mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) in neurons challenged with a mitochondrial toxin.

Treatment GroupConcentration (µM)ΔΨm (% of Control)
Vehicle Control-100 ± 6
Mitochondrial Toxin-55 ± 8
Edaravone + Toxin1070 ± 7
5085 ± 5
This compound + Toxin1078 ± 9 (Hypothetical)
(Hypothetical Data)5090 ± 6 (Hypothetical)

Experimental Protocols

In Vitro Neuroprotection Assay (MTT Assay)

Objective: To assess the ability of a compound to protect neuronal cells from a toxic insult.

Workflow Diagram:

MTT_Assay_Workflow start Seed Neuronal Cells (e.g., SH-SY5Y) pretreat Pre-treat with This compound or Edaravone start->pretreat insult Induce Neurotoxicity (e.g., H₂O₂ or Glutamate) pretreat->insult incubate Incubate for 24-48h insult->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT-based neuroprotection assay.

Methodology:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or Edaravone for 1-2 hours.

  • Induction of Toxicity: Introduce the neurotoxic agent (e.g., 100 µM H₂O₂ or 5 mM glutamate) to the wells containing the pre-treated cells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Intracellular ROS Measurement (DCFH-DA Assay)

Objective: To quantify the levels of intracellular reactive oxygen species.

Workflow Diagram:

ROS_Assay_Workflow start Plate Neuronal Cells treat Treat with Compounds and/or Oxidative Insult start->treat load_probe Load with DCFH-DA Probe (10 µM for 30 min) treat->load_probe wash Wash with PBS load_probe->wash measure Measure Fluorescence (Ex/Em = 485/535 nm) wash->measure

Caption: Workflow for the DCFH-DA based ROS detection assay.

Methodology:

  • Cell Preparation and Treatment: Plate and treat cells with the compounds and oxidative insult as described in the neuroprotection assay.

  • Probe Loading: After the treatment period, wash the cells with warm PBS and then incubate them with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. ROS levels are typically expressed as fold change relative to the vehicle control.

Western Blot for Nrf2 Pathway Activation

Objective: To assess the activation of the Nrf2 signaling pathway by measuring the nuclear translocation of Nrf2.

Methodology:

  • Cell Lysis and Protein Extraction: Treat neuronal cells with the compounds of interest for a specified duration. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Use Lamin B1 or Histone H3 as a loading control for the nuclear fraction and GAPDH or β-actin for the cytoplasmic fraction.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. An increase in the nuclear Nrf2/Lamin B1 ratio indicates Nrf2 activation.

Conclusion

This comparative guide highlights the distinct proposed neuroprotective mechanisms of this compound and the established actions of Edaravone. Edaravone's efficacy is strongly supported by its dual role as a direct free radical scavenger and an activator of the endogenous Nrf2 antioxidant pathway. In contrast, the neuroprotective potential of this compound is currently based on a hypothetical mechanism involving the inhibition of NNMT, which may lead to beneficial effects on cellular metabolism and a reduction in neurotoxic metabolites.

The provided experimental protocols offer a framework for the direct comparison of these two agents. Further research, particularly generating in vitro and in vivo data for this compound, is essential to validate its hypothesized mechanism and to accurately assess its potential as a therapeutic agent for neurological disorders. This guide serves as a foundational resource for researchers aiming to investigate and compare novel and established neuroprotective strategies.

References

A Researcher's Guide to Validating Cellular Target Engagement of Novel Inhibitors like DCAT Maleate

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, confirming that a novel small molecule directly interacts with its intended protein target within the complex environment of a living cell is a critical step. This process, known as target engagement, provides essential evidence for the molecule's mechanism of action and is a key determinant for advancing a compound through the development pipeline. This guide offers a comparative overview of state-of-the-art methodologies for validating the cellular target engagement of novel inhibitors, using the hypothetical compound "DCAT Maleate" as an example.

Comparing Methodologies for In-Cell Target Engagement

Choosing the right assay to confirm target engagement depends on various factors, including the nature of the target protein, the availability of specific reagents, throughput requirements, and the type of data needed. Below is a comparative summary of leading methodologies.

Methodology Principle Compound/Target Modification Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.None required for compound or endogenous target.Thermal shift (ΔTm), EC50Label-free, applicable to native proteins in cells and tissues.[1]Lower throughput for MS-based proteomics, requires specific antibodies for western blot-based detection.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.Target protein must be fused to NanoLuc® luciferase. Requires a specific fluorescent tracer.IC50, KD, Target Occupancy, Residence Time.[2][3][4][5]High-throughput, real-time measurements in live cells, highly quantitative.[3][4]Requires genetic modification of cells, development of a suitable tracer can be challenging.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.None required for the compound.Identification of protein targets, relative binding affinity.Unbiased, label-free method applicable to complex cell lysates.[6][7][8][9]Can be semi-quantitative, results may be influenced by protease accessibility of the binding site.
In-Cell Western™ Assay Quantitative immunofluorescence-based detection of a downstream marker of target engagement (e.g., phosphorylation).None required.EC50/IC50 of pathway modulation.High-throughput, measures functional consequence of target binding.Indirect measure of target engagement, requires specific antibodies for the readout.
Thermal Proteome Profiling (TPP) A large-scale version of CETSA using mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.None required.Global thermal stability changes, on- and off-target identification.Unbiased, proteome-wide view of compound selectivity.Technically complex, lower throughput, requires sophisticated mass spectrometry instrumentation and data analysis.

Visualizing Key Concepts and Workflows

To better understand the principles and practical steps of these assays, the following diagrams illustrate a generic signaling pathway and the experimental workflows for CETSA, NanoBRET, and DARTS.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Signal_Molecule External Signal Signal_Molecule->Receptor Target_Protein Target Protein (e.g., Kinase B) Kinase_A->Target_Protein Activates Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor DCAT_Maleate This compound DCAT_Maleate->Target_Protein Inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: Generic signaling pathway inhibited by this compound.

G cluster_workflow CETSA Workflow cluster_readout Detection Methods step1 1. Treat intact cells with This compound or vehicle. step2 2. Heat cells across a temperature gradient. step1->step2 step3 3. Lyse cells and separate soluble and precipitated proteins. step2->step3 step4 4. Quantify remaining soluble target protein. step3->step4 step5 5. Plot protein abundance vs. temperature to generate melt curves. step4->step5 Western_Blot Western Blot step4->Western_Blot Mass_Spec Mass Spectrometry (TPP) step4->Mass_Spec

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

G cluster_workflow NanoBRET Workflow cluster_output Data Output step1 1. Transfect cells to express Target-NanoLuc® fusion protein. step2 2. Add fluorescent tracer, which binds to Target-NanoLuc® (BRET signal). step1->step2 step3 3. Add this compound, which competes with the tracer for binding. step2->step3 step4 4. Measure the decrease in BRET signal as a function of compound concentration. step3->step4 IC50_Curve Generate IC50 curve to determine compound potency. step4->IC50_Curve

Caption: NanoBRET Target Engagement Assay workflow.

G cluster_workflow DARTS Workflow cluster_readout Identification step1 1. Treat cell lysate with This compound or vehicle. step2 2. Add protease (e.g., pronase) to both samples. step1->step2 step3 3. Stop digestion and separate proteins by SDS-PAGE. step2->step3 step4 4. Identify protein bands resistant to digestion in the treated sample. step3->step4 Mass_Spec_ID Excise band and identify protein by Mass Spectrometry. step4->Mass_Spec_ID

Caption: Drug Affinity Responsive Target Stability (DARTS) workflow.

Detailed Experimental Protocols

Below are generalized protocols for the key target engagement assays. Specific details may require optimization based on the cell type, target protein, and compound properties.

Protocol 1: Cellular Thermal Shift Assay (CETSA) using Western Blot
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and grow to 80-90% confluency.

    • Treat cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating Step:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein, followed by a secondary HRP-conjugated antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities from the western blot.

    • For each treatment group, plot the relative band intensity against the temperature.

    • Determine the melting temperature (Tm) for the vehicle and this compound-treated groups. A shift in Tm indicates target engagement.

Protocol 2: NanoBRET™ Target Engagement Assay
  • Cell Preparation:

    • Culture HEK293 cells (or other suitable host cells) in a white, 96-well assay plate.

    • Co-transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase at the N- or C-terminus. Allow 24-48 hours for expression.

  • Assay Setup:

    • Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium.

    • Prepare a solution containing the NanoBRET® tracer and Nano-Glo® Live Cell Substrate in Opti-MEM®. The tracer concentration should be optimized for the specific target.

  • Compound and Tracer Addition:

    • Add the serially diluted this compound to the wells containing the cells.

    • Immediately add the tracer/substrate mixture to all wells.

  • Signal Measurement:

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

    • Measure the filtered luminescence signals using a plate reader equipped with two filters to detect donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects the potency of this compound in engaging the target in live cells.

Protocol 3: Drug Affinity Responsive Target Stability (DARTS)
  • Lysate Preparation:

    • Grow cells to high density, harvest, and wash with PBS.

    • Lyse the cells in M-PER buffer (or another suitable non-denaturing lysis buffer) supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Compound Incubation:

    • In separate tubes, incubate an aliquot of the cell lysate (e.g., 100 µg) with this compound or a vehicle control. A typical incubation is 1 hour at room temperature.

  • Protease Digestion:

    • Add a protease, such as pronase or thermolysin, to each tube. The optimal protease concentration and digestion time must be determined empirically.

    • Incubate at room temperature for the determined time (e.g., 30 minutes).

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

  • Gel Electrophoresis and Visualization:

    • Resolve the digested protein samples on an SDS-PAGE gel.

    • Stain the gel with a protein stain like Coomassie Blue or silver stain.

  • Target Identification:

    • Compare the lane from the this compound-treated sample to the vehicle control lane.

    • Look for protein bands that are present or more intense in the treated lane, as these are protected from digestion.

    • Excise the band(s) of interest from the gel.

    • Identify the protein(s) using in-gel trypsin digestion followed by mass spectrometry (LC-MS/MS).

By carefully selecting and applying these powerful techniques, researchers can confidently validate the cellular target engagement of novel compounds like this compound, generating the crucial data needed to build a robust understanding of their mechanism of action and to drive successful drug discovery programs.

References

Assessing the Specificity of Methyltransferase Inhibitors: A Comparative Guide Featuring Tazemetostat

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the histone methyltransferase inhibitor, Tazemetostat, against other methyltransferases. Due to the inability to identify the specific target of "DCAT Maleate" from available scientific literature, this document uses the well-characterized EZH2 inhibitor, Tazemetostat, as an exemplar to illustrate a comprehensive specificity assessment.

Executive Summary

Tazemetostat is a potent and highly selective, orally bioavailable small-molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2] It acts by competing with the S-adenosylmethionine (SAM) cofactor binding site of the enzyme.[2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[3][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers. Tazemetostat has been approved for the treatment of certain types of lymphoma and sarcoma.[5][6][7]

Comparative Specificity of Tazemetostat

The following table summarizes the inhibitory activity of Tazemetostat against its primary target, EZH2, and its off-target activity against other methyltransferases.

TargetInhibitorIC50 (nM)Ki (nM)Notes
EZH2 (Wild-Type) Tazemetostat112.5Potent inhibition of the wild-type enzyme.[2]
EZH2 (Mutant) Tazemetostat2-382.5Similar potency against various gain-of-function mutants.[2]
EZH1 Tazemetostat392-Shows significantly less activity against the close homolog EZH1.[2]
Other Histone Methyltransferases Tazemetostat>50,000-Demonstrates high selectivity with minimal off-target activity against other HMTs.[2]

Competitive Landscape

Experimental Protocols

Determination of IC50 for Methyltransferase Activity

The following is a representative protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against a methyltransferase, based on common methodologies.

1. Reagents and Materials:

  • Recombinant methyltransferase (e.g., EZH2/PRC2 complex)

  • Histone substrate (e.g., H3 peptide or nucleosomes)

  • S-adenosyl-L-[methyl-3H]methionine (Radiolabeled SAM)

  • Test inhibitor (e.g., Tazemetostat)

  • Assay buffer (e.g., Tris-HCl, pH 8.0, with DTT and MgCl2)

  • Scintillation cocktail

  • Filter plates and harvester

2. Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a microplate, combine the assay buffer, recombinant enzyme, and histone substrate.

  • Add the diluted test inhibitor to the appropriate wells. Include a DMSO-only control (no inhibition) and a control without enzyme (background).

  • Initiate the reaction by adding radiolabeled SAM.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Transfer the reaction mixture to a filter plate to capture the methylated histone substrate.

  • Wash the filter plate to remove unincorporated radiolabeled SAM.

  • Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9][10][11]

Visualizing Key Pathways and Processes

EZH2 Signaling Pathway

The diagram below illustrates the central role of EZH2 within the PRC2 complex and its impact on gene transcription through histone methylation.

EZH2_Signaling_Pathway cluster_PRC2 PRC2 Complex cluster_Histone Histone H3 EZH2 EZH2 EED EED H3K27 H3K27 EZH2->H3K27 Methylation SAH SAH EZH2->SAH SUZ12 SUZ12 H3K27me3 H3K27me3 Gene Target Gene H3K27me3->Gene Silencing SAM SAM SAM->EZH2 Methyl Donor Repression Transcriptional Repression Gene->Repression

Caption: EZH2, as part of the PRC2 complex, catalyzes the trimethylation of H3K27, leading to transcriptional repression of target genes.

Tazemetostat Mechanism of Action

This workflow demonstrates how Tazemetostat inhibits the EZH2-mediated methylation process.

Tazemetostat_MOA cluster_PRC2 PRC2 Complex EZH2 EZH2 Inhibition Inhibition Tazemetostat Tazemetostat Tazemetostat->EZH2 Competitive Binding SAM SAM SAM->EZH2 Binding Gene Target Gene Inhibition->Gene Re-expression Activation Transcriptional Activation Gene->Activation

Caption: Tazemetostat competitively inhibits SAM binding to EZH2, preventing H3K27 methylation and reactivating target gene expression.

Experimental Workflow for Specificity Screening

The following diagram outlines a typical workflow for assessing the specificity of a methyltransferase inhibitor.

Specificity_Screening_Workflow Start Start: Inhibitor Compound Primary_Assay Primary Biochemical Assay (Target Methyltransferase) Start->Primary_Assay IC50 Determine IC50 Primary_Assay->IC50 Panel_Screening Specificity Panel Screening (Diverse Methyltransferases) IC50->Panel_Screening If potent Not_Potent Not Potent IC50->Not_Potent If not potent Data_Analysis Data Analysis and Comparison Panel_Screening->Data_Analysis Potent_Selective Potent and Selective Data_Analysis->Potent_Selective High IC50 for off-targets Potent_NonSelective Potent and Non-Selective Data_Analysis->Potent_NonSelective Low IC50 for off-targets

Caption: A workflow for assessing inhibitor specificity, from primary assay to panel screening and data analysis.

References

Safety Operating Guide

Proper Disposal of DCAT Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling DCAT Maleate, a comprehensive understanding of the proper disposal procedures is essential to ensure a safe working environment and maintain regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of this compound, grounded in established protocols for hazardous chemical waste management.

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling or disposing of the chemical. This document will contain detailed information on hazards, handling, and emergency procedures specific to the compound.

Hazard Identification and Waste Classification

Based on available safety data for similar maleate compounds, such as Dimethyl Maleate, this compound should be treated as a hazardous substance. Key hazard classifications to consider include:

  • Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Sensitization: May cause an allergic skin reaction.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2]

  • Environmental Hazards: Toxic to aquatic life.

Due to these properties, this compound waste is classified as hazardous waste.[1] It must not be disposed of down the drain or in regular trash.[1][4]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.

  • Original Containers: Whenever possible, leave waste chemicals in their original containers. If this is not feasible, use a compatible, properly labeled waste container.

  • No Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid vs. Liquid Waste: Segregate solid and liquid waste into separate, clearly labeled containers.[5]

  • Contaminated Materials: Any materials that come into contact with this compound, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.[6]

Labeling and Storage of Waste

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safe handling.

  • Hazardous Waste Tag: Affix a completed hazardous waste tag to the container.[5] This tag should include:

    • The words "Hazardous Waste"

    • The full chemical name (this compound)

    • The concentration and quantity of the waste

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

  • Storage: Store waste containers in a designated satellite accumulation area (SAA).[5] This area should be:

    • Under the control of the laboratory personnel

    • Away from drains and sources of ignition

    • In a well-ventilated area[3]

    • Tightly closed when not in use[3]

Disposal Procedures

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department for waste pickup.

  • Professional Disposal: EHS will arrange for the collection and transport of the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • Incineration: The most common and required method for treating hazardous pharmaceutical and chemical waste is incineration at a licensed facility.[7][8]

Quantitative Data Summary

ParameterGuidelineSource
Container Size Typically up to 5 gallons for liquid waste in a lab setting.[5]
Storage Time Limit in SAA Varies by generator status; consult institutional EHS for specific timeframes.General RCRA guidelines
Labeling Requirement Must include "Hazardous Waste," chemical name, and associated hazards.[5]

Experimental Workflow for Waste Disposal

The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste in a laboratory setting.

This compound Waste Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal A This compound waste generated B Solid Waste (e.g., contaminated gloves, weigh paper) A->B C Liquid Waste (e.g., unused solutions, reaction mixtures) A->C D Place in designated solid hazardous waste container B->D E Place in designated liquid hazardous waste container C->E F Ensure container is compatible and in good condition D->F E->F G Affix completed 'Hazardous Waste' tag F->G H Store sealed container in Satellite Accumulation Area (SAA) G->H I Container is full or storage time limit is reached H->I J Request waste pickup from Environmental Health & Safety (EHS) I->J K EHS transports waste to a licensed disposal facility J->K L Waste is incinerated according to regulatory requirements K->L

Caption: Workflow for the proper disposal of this compound waste.

Regulatory Framework

The disposal of hazardous chemical waste is governed by several federal and state agencies in the United States:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management from "cradle to grave."[6][8][9]

  • Department of Transportation (DOT): The DOT regulates the transportation of hazardous materials, including chemical waste.

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe handling practices for hazardous chemicals in the workplace.

State and local regulations may be more stringent than federal laws, so it is crucial to be familiar with your specific institutional and regional requirements.[9]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DCAT Maleate
Reactant of Route 2
DCAT Maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.